Desacetylvinblastine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPLJNOPCLANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Desacetylvinblastine: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, biological activity, and experimental methodologies related to the potent vinca alkaloid, Desacetylvinblastine.
This technical guide provides a comprehensive overview of this compound, a significant derivative of the anti-cancer agent vinblastine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, mechanism of action, and relevant experimental protocols.
Chemical Identity
This compound, a key metabolite and synthetic precursor in the vinca alkaloid family, is identified by the following chemical nomenclature and registration numbers.
| Identifier | Value | Reference |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [1] |
| CAS Number | 3352-69-0 | [2][3] |
Mechanism of Action: Microtubule Destabilization
This compound, like other vinca alkaloids, exerts its potent anti-cancer effects primarily through the disruption of microtubule dynamics.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of existing microtubules.[5][6] The disruption of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division, results in metaphase arrest and ultimately leads to apoptotic cell death.[4]
Caption: Signaling pathway of this compound leading to apoptosis.
In Vitro Anti-cancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Carcinoma | Data not available in a specific value, but activity is noted | [7] |
| HepG-2 | Liver Carcinoma | Data not available in a specific value, but activity is noted | [7] |
| HTB-26 | Breast Cancer | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |
Note: Specific IC50 values for this compound are not always explicitly reported in the provided search results; some references indicate general activity or provide ranges for related compounds.
Experimental Protocols
Microtubule Polymerization Assay (In Vitro)
This assay is fundamental to understanding the mechanism of action of tubulin-binding agents like this compound.
Objective: To determine the effect of this compound on the in vitro assembly of tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer, such as G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).[9]
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
GTP solution (1.0 mM final concentration) is prepared.[9]
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, the reaction mixture is prepared containing tubulin (e.g., 40 µM), G-PEM buffer, and GTP.[9]
-
Varying concentrations of this compound or a vehicle control (DMSO) are added to the wells.[10]
-
The plate is incubated at 37°C, and the absorbance at 340 nm or 350 nm is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., one hour) using a microplate reader.[9][10]
-
-
Data Analysis:
-
The increase in absorbance over time corresponds to the polymerization of tubulin into microtubules.
-
The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine the inhibitory effect.
-
Caption: Workflow for a typical microtubule polymerization assay.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture:
-
Cancer cells of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Solubilization:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
-
Absorbance Reading and Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
-
Synthesis of this compound
This compound can be prepared by the selective deacetylation of vinblastine.
General Protocol:
-
Reaction Setup: Vinblastine is dissolved in a suitable solvent system, such as a mixture of dichloromethane and ethanol.[12]
-
Reagent Addition: An acylating agent, such as acetic anhydride, is added to the solution at a controlled temperature (e.g., 0°C).[12]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up through a series of extraction and washing steps. The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate this compound.[12]
Disclaimer: This guide is intended for informational purposes for a research audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research objectives.
References
- 1. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Desacetyl Vinblastine | 3352-69-0 [chemicalbook.com]
- 3. This compound | 3352-69-0 | DAA35269 | Biosynth [biosynth.com]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0012674A2 - Process for the synthesis of vinblastine - Google Patents [patents.google.com]
The Natural Occurrence of Desacetylvinblastine in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these are the potent anticancer agents, vinblastine and vincristine. The biosynthesis of these complex dimeric alkaloids is a multi-step process involving several precursor molecules. One such crucial intermediate is desacetylvinblastine, a direct precursor to vinblastine. This technical guide provides an in-depth overview of the natural occurrence of this compound in C. roseus, including its biosynthesis, localization, and methodologies for its extraction and quantification. While quantitative data for many TIAs in C. roseus is available, specific quantification of the transient intermediate this compound is less common in the literature. However, its presence is inferred from the well-established biosynthetic pathway of vinblastine.
Biosynthesis of this compound
This compound is an intermediate in the final stages of vinblastine biosynthesis. The pathway to vinblastine involves the coupling of two monomeric alkaloids: catharanthine and vindoline. The formation of vindoline itself is a multi-enzyme process, with the final step being the acetylation of deacetylvindoline.
The key steps leading to the formation of vinblastine are:
-
Vindoline Biosynthesis: The biosynthesis of vindoline from the precursor tabersonine involves a series of enzymatic reactions. The penultimate step is the formation of deacetylvindoline from desacetoxyvindoline, a reaction catalyzed by the enzyme desacetoxyvindoline-4-hydroxylase (D4H).[1]
-
Formation of Vindoline: Deacetylvindoline is then acetylated to form vindoline by the enzyme deacetylvindoline-4-O-acetyltransferase (DAT).[1][2][3] This enzyme utilizes acetyl-CoA as the acetyl group donor.[2] The DAT enzyme is predominantly expressed in the young leaves of C. roseus.[1]
-
Coupling of Catharanthine and Vindoline: In a subsequent step, catharanthine and vindoline are coupled to form anhydrovinblastine.
-
Formation of this compound and Vinblastine: Anhydrovinblastine is then converted to this compound, which is finally acetylated to yield vinblastine.
The expression of genes encoding the enzymes involved in the later stages of vindoline and vinblastine biosynthesis, such as D4H and DAT, is often upregulated in response to various elicitors and environmental stresses, suggesting a dynamic regulation of the pathway.[2]
Quantitative Data on Related Alkaloids in Catharanthus roseus
While specific quantitative data for this compound is scarce in publicly available literature due to its nature as a transient intermediate, the concentrations of its precursor (vindoline) and the final product (vinblastine) have been reported in various studies. This data provides a context for the potential abundance of this compound.
| Plant Material | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Extraction/Quantification Method | Reference |
| Leaves (Purple Variety) | Vinblastine | 0.732 | RP-HPLC | [4] |
| Leaves (White Variety) | Vinblastine | 0.589 | RP-HPLC | [4] |
| Leaves (Pink Variety) | Vinblastine | 0.492 | RP-HPLC | [4] |
| Leaves | Vindoline | 1.88 (after chitooligosaccharide elicitation) | HPLC | [5] |
| Leaves | Catharanthine | 3.14 (after chitooligosaccharide elicitation) | HPLC | [5] |
Experimental Protocols
Extraction of Indole Alkaloids (Adapted for this compound)
This protocol is adapted from established methods for the extraction of vindoline and other TIAs from C. roseus and is expected to be effective for the extraction of this compound.
Materials:
-
Fresh or dried leaves of Catharanthus roseus
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Tartaric acid solution (2%)
-
Ammonia solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Air-dry fresh leaves in the shade and grind them into a fine powder.
-
Extraction:
-
Moisten the powdered leaf material with a sufficient amount of 2% tartaric acid solution for one hour.
-
Add methanol to the moistened powder and percolate for 24 hours. Repeat the percolation three times with fresh methanol.
-
Combine the methanolic extracts and concentrate under vacuum using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% tartaric acid solution.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous solution to approximately 9-10 with ammonia solution.
-
Extract the alkaline solution with dichloromethane multiple times until the aqueous layer is exhausted of alkaloids.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and filter.
-
-
Concentration: Evaporate the dichloromethane extract to dryness under vacuum to obtain the total alkaloid extract.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a general approach for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.
Materials and Instrumentation:
-
Total alkaloid extract
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase)
-
Deionized water
-
This compound standard (if available)
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample and Standard Preparation:
-
Dissolve a known amount of the total alkaloid extract in methanol.
-
Prepare a series of standard solutions of this compound (if available) of known concentrations in methanol.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B and gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: The specific m/z transitions for this compound would need to be determined, likely based on its molecular weight and fragmentation pattern. For this compound (C₄₄H₅₄N₄O₈), the protonated molecule [M+H]⁺ would be approximately m/z 767.4. Specific fragment ions would be identified by infusing a standard or from a high-resolution MS scan of the plant extract.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of vindoline from tabersonine.
Caption: General workflow for extraction and analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. Deacetylvindoline O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. Quantitative Determination of Vinblastine in Tissue Cultures of Catharanthus roseus by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation [mdpi.com]
Biosynthetic pathway of Desacetylvinblastine from catharanthine and vindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to desacetylvinblastine, a crucial intermediate in the synthesis of the potent anticancer agent vinblastine. The process commences with the enzymatic coupling of two monomeric indole alkaloids, catharanthine and vindoline, derived from the Madagascar periwinkle (Catharanthus roseus). This document details the enzymatic reactions, presents key quantitative data, and outlines experimental protocols for the synthesis and purification of the enzymes and products involved.
The Core Biosynthetic Pathway
The biosynthesis of this compound from catharanthine and vindoline is a multi-step process initiated by an oxidative coupling reaction, followed by reduction and hydration steps.
Enzymatic Coupling of Catharanthine and Vindoline
The initial and rate-limiting step in the formation of the dimeric alkaloid is the coupling of catharanthine and vindoline.[1] This reaction is catalyzed by a specific peroxidase, α-3',4'-anhydrovinblastine synthase (also referred to as CrPrx1), which is dependent on hydrogen peroxide (H₂O₂).[1][2] The reaction proceeds as follows:
-
Activation of Catharanthine: The peroxidase activates catharanthine, likely through the formation of a radical cation.
-
Nucleophilic Attack: The activated catharanthine undergoes a nucleophilic attack by vindoline.
-
Formation of an Iminium Intermediate: This reaction forms a transient iminium intermediate.
-
Reduction: The iminium intermediate is subsequently reduced to form the stable product, α-3',4'-anhydrovinblastine (AVLB).[1]
Conversion of α-3',4'-Anhydrovinblastine to this compound
Following its formation, α-3',4'-anhydrovinblastine undergoes a hydration reaction to yield this compound. This step involves the addition of a water molecule across the 15',20'-double bond of the anhydrovinblastine molecule. While the specific enzyme catalyzing this hydration in vivo has not been fully characterized, cell-free preparations of C. roseus have been shown to convert anhydrovinblastine into vinblastine, implying the presence of the necessary enzymatic machinery.[3]
Quantitative Data
The efficiency of the biosynthetic pathway can be evaluated through the kinetic parameters of the involved enzymes and the overall reaction yields.
Enzyme Kinetics
The following table summarizes the available kinetic data for the key enzymes in the pathway.
| Enzyme | Substrate | Km (µM) | Vmax | Specific Activity | Source Organism | Citation(s) |
| α-3',4'-Anhydrovinblastine Synthase | Catharanthine & Vindoline | N/A | N/A | 1.8 nkat/mg | Catharanthus roseus | [2] |
| Horseradish Peroxidase | Catharanthine | N/A | N/A | k₃ = 2.53 x 10³ M⁻¹s⁻¹ | Armoracia rusticana | [4] |
| Horseradish Peroxidase | Vindoline | N/A | N/A | k₃ = 3.57 x 10³ M⁻¹s⁻¹ | Armoracia rusticana | [4] |
| Deacetylvindoline-O-acetyltransferase (DAT) | Deacetylvindoline | 1.3 - 30 | 3.81 - 10.1 pmol/sec/mg | N/A | Catharanthus roseus | [5] |
| Deacetylvindoline-O-acetyltransferase (DAT) | Acetyl-CoA | 6.5 - 9.5 | 1.9 - 12.6 pmol/sec/mg | N/A | Catharanthus roseus | [5] |
N/A: Data not available in the reviewed literature.
Reaction Yields
The yield of the coupling reaction is a critical factor for the overall efficiency of this compound synthesis.
| Reaction | Catalyst/Conditions | Product | Yield/Conversion | Citation(s) |
| Coupling of Catharanthine and Vindoline | FeCl₃, followed by NaBH₄ reduction | Anhydrovinblastine | 90% conversion | [6] |
| Coupling of Catharanthine and Vindoline | Tris(4-bromophenyl)aminium hexachloroantimonate | Anhydrovinblastine | 85% yield | |
| Coupling and subsequent oxidation | Fe(III)-promoted, followed by Fe(III)-NaBH₄/air | Vinblastine | 40-43% yield | [5] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of α-3',4'-anhydrovinblastine and the purification of the catalyzing peroxidase from Catharanthus roseus.
Enzymatic Synthesis of α-3',4'-Anhydrovinblastine
This protocol describes a typical laboratory-scale enzymatic synthesis of AVLB using a purified peroxidase.
Materials and Reagents:
-
Catharanthine sulfate
-
Vindoline sulfate
-
α-3',4'-Anhydrovinblastine synthase (purified or a crude enzyme extract from C. roseus leaves)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
Methanol
-
Chloroform
-
Sodium bicarbonate solution (5% w/v)
-
HPLC system with a C18 column
-
Spectrophotometer
Protocol:
-
Substrate Preparation: Prepare stock solutions of catharanthine sulfate and vindoline sulfate in 50 mM sodium phosphate buffer (pH 6.5).
-
Reaction Mixture: In a microcentrifuge tube, combine 500 µL of the catharanthine stock solution and 500 µL of the vindoline stock solution. Add the purified α-3',4'-anhydrovinblastine synthase to the mixture.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the H₂O₂ solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 1 mL of a 1:1 (v/v) mixture of chloroform and 5% sodium bicarbonate solution. Vortex vigorously.
-
Extraction: Centrifuge the mixture to separate the phases. Carefully collect the lower organic (chloroform) phase containing the alkaloids.
-
Sample Preparation for Analysis: Evaporate the chloroform extract to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the products.
-
Quantification: Quantify the amount of α-3',4'-anhydrovinblastine produced by comparing the peak area to a standard curve of a known concentration of AVLB.
Purification of α-3',4'-Anhydrovinblastine Synthase from C. roseus
This protocol outlines a general procedure for the purification of the peroxidase responsible for AVLB synthesis from the leaves of Catharanthus roseus.[2]
Materials and Reagents:
-
Fresh or frozen C. roseus leaves
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing polyvinylpyrrolidone, and β-mercaptoethanol)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography columns (e.g., Affinity chromatography, Gel filtration)
-
Protein concentration assay kit (e.g., Bradford assay)
-
SDS-PAGE equipment and reagents
Protocol:
-
Homogenization: Grind fresh or frozen C. roseus leaves to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: Suspend the powdered leaves in cold extraction buffer and stir for 30 minutes at 4°C.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a certain saturation (e.g., 40-80%), stirring at 4°C. Collect the precipitate by centrifugation.
-
Dialysis: Re-suspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Affinity Chromatography: Load the dialyzed protein solution onto an affinity chromatography column (e.g., Concanavalin A-Sepharose) to bind glycoproteins, including peroxidases. Elute the bound proteins with a suitable sugar solution (e.g., methyl-α-D-mannopyranoside).
-
Gel Filtration Chromatography: Further purify the active fractions from the affinity chromatography step by gel filtration chromatography to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
Activity Assay: Assay the fractions at each purification step for α-3',4'-anhydrovinblastine synthase activity as described in the previous protocol.
Conclusion
The biosynthesis of this compound from catharanthine and vindoline is a pivotal process in the production of the valuable anticancer drug vinblastine. The key enzymatic step, the peroxidase-catalyzed coupling to form α-3',4'-anhydrovinblastine, has been a subject of extensive research. While significant progress has been made in elucidating the pathway and developing synthetic and semi-synthetic production methods, further characterization of the enzymes involved, particularly the hydratase responsible for the conversion of anhydrovinblastine to this compound, will be crucial for optimizing the biotechnological production of these life-saving pharmaceuticals. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this field.
References
- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the antitumour catharanthus alkaloids. Conversion of anhydrovinblastine into vinblastine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Desacetylvinblastine: A Pivotal Intermediate in the Evolution of Vinca Alkaloids
An In-depth Technical Guide on the Discovery, Historical Significance, and Core Scientific Data of Desacetylvinblastine
Introduction
This compound, a key derivative of the vinca alkaloid family, holds a significant position in the history of cancer chemotherapy. While not utilized as a frontline therapeutic agent itself, its discovery and subsequent study have been instrumental in the development of semi-synthetic vinca alkaloids with improved therapeutic profiles. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, historical importance, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.
Discovery and Historical Significance
The story of this compound is intrinsically linked to the discovery of the first vinca alkaloids, vinblastine and vincristine, from the Madagascar periwinkle, Catharanthus roseus. In the 1950s, independent research teams, including one led by Gordon H. Svoboda at Eli Lilly and Company, isolated these potent anti-cancer agents. Subsequent pharmacological studies revealed that vinblastine is extensively metabolized in the liver, with this compound being a primary metabolite.
The historical significance of this compound stems from two key areas:
-
A Biologically Active Metabolite: Early research indicated that this compound is not an inactive byproduct but possesses significant biological activity, in some cases even greater than the parent compound, vinblastine, on a weight basis. This discovery spurred further investigation into the structure-activity relationships of vinca alkaloids.
-
A Precursor for Semi-Synthetic Derivatives: The chemical structure of this compound, particularly the presence of a reactive hydroxyl group, made it an ideal starting material for the semi-synthesis of new vinca alkaloid analogs. The most notable of these is vindesine (this compound amide), which was developed with the aim of achieving a different spectrum of clinical activity and potentially reduced neurotoxicity compared to vincristine.[1][2][3] This marked a pivotal shift from relying solely on naturally occurring alkaloids to the strategic chemical modification of these complex molecules to enhance their therapeutic properties.
Mechanism of Action: Disruption of Microtubule Dynamics
Like other vinca alkaloids, this compound exerts its cytotoxic effects by interfering with the dynamics of microtubules.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The mechanism can be summarized in the following steps:
-
Binding to Tubulin: this compound binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.
-
Inhibition of Polymerization: This binding inhibits the assembly of tubulin heterodimers into microtubules.[5]
-
Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of a proper mitotic spindle during cell division.
-
Metaphase Arrest: Consequently, cells are arrested in the metaphase of mitosis, as the chromosomes cannot be segregated correctly.
-
Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The interaction of this compound with tubulin is a high-affinity binding event, leading to the potent anti-proliferative activity observed in cancer cells.[6]
Quantitative Data
| Parameter | This compound | Vinblastine | Vindesine (this compound amide) | Reference |
| Tubulin Binding Inhibition Constant (Ki) | 2 x 10⁻⁵ M | - | - | [6] |
| Inhibition of Microtubule Assembly (IC50) | ~1 µM | 0.178 ± 0.025 µM | 0.110 ± 0.007 µM | [4][7] |
| Comparative Cytotoxicity (in some cell lines) | More active than vinblastine on a weight basis | - | Similar efficacy to vincristine in some leukemia models, but more toxic | [2] |
| Acute Intravenous Toxicity (in mice and rats) | More toxic than vinblastine, less toxic than vincristine | Less toxic than this compound | More toxic than vinblastine, less toxic than vincristine | [1] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. The data presented here are for comparative purposes.
Experimental Protocols
Isolation and Purification of Vinca Alkaloids (General Protocol)
This protocol outlines the general steps for extracting and purifying vinca alkaloids from Catharanthus roseus leaves. The specific conditions may be optimized for the isolation of this compound.
a. Extraction:
-
Dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system, often an acidified alcohol (e.g., ethanol/water/acetic acid).
-
The crude extract is then partitioned between an acidic aqueous phase and an organic solvent to remove non-alkaloidal components.
-
The pH of the aqueous phase is adjusted to be alkaline, and the alkaloids are extracted into an immiscible organic solvent (e.g., dichloromethane or benzene).
b. Purification:
-
The crude alkaloid mixture is subjected to column chromatography. Common stationary phases include alumina and silica gel.
-
Elution is performed with a gradient of organic solvents of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired alkaloids.
-
Fractions containing this compound are pooled, and the solvent is evaporated.
-
Further purification can be achieved by recrystallization or preparative HPLC.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
a. Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
b. Method:
-
A solution of purified tubulin in cold polymerization buffer is prepared.
-
The test compound at various concentrations is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed cuvette or microplate well at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation.
-
The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only).
-
The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined from the dose-response curve.[8]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Isolation and Purification
References
- 1. Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Desacetylvinblastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine is a significant vinca alkaloid, an analog and a primary metabolite of the potent anticancer agent, vinblastine. As a key intermediate in the synthesis of other vinca alkaloids and a subject of interest for the development of novel chemotherapeutics, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action through relevant signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical accuracy.
| Property | Value | Source(s) |
| Molecular Formula | C44H56N4O8 | |
| Molecular Weight | 768.9 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 189 °C; Decomposes at 250 °C | |
| Solubility | Slightly soluble in water; Soluble in ethanol and chloroform. | |
| LogP (calculated) | 3.7 | |
| pKa (estimated) | 5.4 and 7.4 (based on vinblastine) |
Note on Discrepancies: Initial literature searches revealed conflicting data regarding the molecular formula and weight (C45H54N4O8 and ~794 g/mol ). However, reputable chemical databases and suppliers consistently report the formula as C44H56N4O8 with a molecular weight of approximately 768.9 g/mol , which is considered the accurate value. The melting point has been reported with some variation, indicating potential differences in experimental conditions or sample purity.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing the desired solvent (e.g., water, ethanol, chloroform).
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the supernatant from the solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Methodology:
-
System Preparation: Use a C18 column and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with a range of known LogP values that bracket the expected LogP of this compound.
-
Sample Analysis: Dissolve this compound in a suitable solvent and inject it into the HPLC system.
-
Data Acquisition: Record the retention time (tR) for each standard and for this compound.
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.
-
Generate a calibration curve by plotting log(k) versus the known LogP values of the standards.
-
Determine the log(k) for this compound and use the calibration curve to interpolate its LogP value.
-
pKa Determination (Capillary Electrophoresis)
Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the buffer. By measuring the mobility over a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Methodology:
-
Sample and Buffer Preparation: Prepare a stock solution of this compound and a series of background electrolytes (buffers) with a range of pH values.
-
Capillary Electrophoresis:
-
Sequentially fill the capillary with each buffer.
-
Inject a small plug of the sample solution.
-
Apply a voltage and record the electropherogram, noting the migration time of the analyte.
-
-
Mobility Calculation: Calculate the effective electrophoretic mobility (µeff) at each pH.
-
pKa Determination: Plot the effective mobility versus the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Mechanism of Action and Signaling Pathways
This compound, like other vinca alkaloids, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
The primary molecular target of this compound is tubulin, the protein subunit of microtubules.
This compound binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to a cascade of downstream cellular events.
Mitotic Arrest and Apoptosis Signaling
The inhibition of microtubule formation has profound consequences for dividing cells, leading to mitotic arrest and the activation of apoptotic pathways.
Pathway Description:
-
Inhibition of Tubulin Polymerization: this compound binds to tubulin, preventing the formation of functional microtubules.
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.
-
JNK Pathway Activation: Prolonged mitotic arrest can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.
-
Bcl-2 Family Modulation: The JNK pathway can, in turn, modulate the activity of the Bcl-2 family of proteins. This includes the inhibitory phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.
-
Mitochondrial Dysfunction: The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.
-
Apoptosis: The activation of caspases culminates in the dismantling of the cell through programmed cell death, or apoptosis.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its application in research and drug development. The provided experimental protocols offer a foundation for the accurate and reproducible determination of its key characteristics. Furthermore, the elucidation of its mechanism of action, centered on the inhibition of tubulin polymerization and the subsequent induction of apoptosis, offers critical insights for its potential therapeutic applications. A comprehensive understanding of these fundamental properties and biological activities is indispensable for the continued exploration and utilization of this compound in the field of oncology.
Desacetylvinblastine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of Desacetylvinblastine, a significant vinca alkaloid. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.
Core Physicochemical and Biological Data
This compound is a natural derivative of vinblastine, a well-known chemotherapeutic agent. It serves as a crucial intermediate in the synthesis of other vinca alkaloids and is also an active metabolite of vinblastine.[1]
| Property | Value | Reference |
| Molecular Formula | C44H56N4O8 | [1][2][3] |
| Molecular Weight | 768.9 g/mol | [1][2] |
| Appearance | Off-White Solid | |
| Primary Mechanism | Tubulin Polymerization Inhibitor | [2] |
| Secondary Mechanism | Antiangiogenic | [4] |
Mechanism of Action: Dual-Pronged Antitumor Activity
This compound exerts its anticancer effects through two primary mechanisms: disruption of microtubule dynamics and inhibition of angiogenesis.
Inhibition of Tubulin Polymerization
Similar to other vinca alkaloids, this compound binds to tubulin, the fundamental protein component of microtubules. This binding disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The inhibition of microtubule formation leads to metaphase arrest in dividing cells, ultimately triggering apoptosis (programmed cell death).[2][5]
Logical Relationship: From Drug to Cellular Effect
Caption: Workflow of this compound's effect on tubulin polymerization.
Antiangiogenic Activity: Targeting Tumor Blood Supply
Recent studies have highlighted the potent antiangiogenic properties of this compound derivatives. This activity is primarily mediated through the inhibition of key signaling pathways crucial for the formation of new blood vessels (angiogenesis), a process vital for tumor growth and metastasis. Specifically, this compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Axl receptor tyrosine kinase signaling pathways.[4][6]
Signaling Pathway: Inhibition of Angiogenesis
Caption: this compound's inhibition of VEGFR2 and Axl signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, dilute the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Preparation: Prepare a series of dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the this compound dilutions or control solutions to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration of this compound.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Western Blot for VEGFR2 and Axl Inhibition
This protocol details the procedure to assess the effect of this compound on the phosphorylation of VEGFR2 and Axl in human umbilical vein endothelial cells (HUVECs).
Principle: Western blotting is used to detect changes in the phosphorylation status of VEGFR2 and Axl, indicating inhibition of their activation by this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
VEGF and Gas6
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2, anti-VEGFR2, anti-p-Axl, anti-Axl, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 4 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) or Gas6 (e.g., 400 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
HUVEC Tube Formation Assay
This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures.[5]
Principle: Endothelial cells, when cultured on a basement membrane extract, will form tube-like structures. Antiangiogenic compounds will inhibit this process.
Materials:
-
HUVECs
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Resuspend HUVECs in EGM containing various concentrations of this compound and seed them onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM.
-
Capture images using a fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
-
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess the antiangiogenic activity of this compound.[4][6][7]
Principle: The CAM of a developing chick embryo has a rich vascular network, making it an ideal system to study angiogenesis. Antiangiogenic compounds applied to the CAM will inhibit the growth of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
This compound
-
Gelatin sponges or filter paper discs
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: On embryonic day 8, place a sterile gelatin sponge or filter paper disc saturated with this compound or a control solution onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation until embryonic day 12. Observe and photograph the vasculature around the implant daily.
-
Analysis: Quantify the antiangiogenic effect by measuring the reduction in the number and length of blood vessels within a defined area around the implant.
References
- 1. e-century.us [e-century.us]
- 2. In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. mdpi.com [mdpi.com]
- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Desacetylvinblastine as a Vinblastine Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinblastine, a cornerstone of cancer chemotherapy, is a complex bisindole alkaloid derived from Catharanthus roseus. Its intricate structure and low natural abundance have driven extensive research into its biosynthesis and chemical synthesis. A key molecule in this landscape is desacetylvinblastine, the major and more potent metabolite of vinblastine. This technical guide provides a comprehensive overview of the role of this compound, not as a direct biosynthetic precursor in C. roseus, but as a critical active metabolite and a target for semi-synthetic strategies. We will delve into the biosynthetic pathway of vinblastine, the chemical synthesis methodologies, the regulatory signaling cascades, and detailed experimental protocols relevant to the synthesis, extraction, and analysis of these compounds.
The Biosynthetic Pathway of Vinblastine in Catharanthus roseus
The biosynthesis of vinblastine is a multi-step process involving numerous enzymes and intermediates, compartmentalized within different cell types and subcellular organelles in the plant. The pathway culminates in the coupling of two monomeric indole alkaloids: catharanthine and vindoline.
The final steps of vinblastine biosynthesis are:
-
Coupling of Catharanthine and Vindoline: This crucial step is catalyzed by a peroxidase enzyme (e.g., CrPrx1) and leads to the formation of an unstable intermediate, α-3',4'-anhydrovinblastine.[1]
-
Conversion to Vinblastine: The subsequent conversion of α-3',4'-anhydrovinblastine to vinblastine involves hydration and reduction steps. While the precise enzymatic machinery for this conversion in vivo is still under investigation, it is a key area of research for biotechnological production.[2]
It is critical to note that this compound is not a direct precursor in the de novo biosynthesis of vinblastine within C. roseus. Instead, it is the primary active metabolite of vinblastine in humans and other mammals.[3][4] Vinblastine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, where the acetyl group at the C4 position of the vindoline moiety is removed to yield this compound.[5]
Figure 1: Simplified biosynthetic and metabolic pathway of vinblastine.
Quantitative Data
Chemical Synthesis Yields
The semi-synthesis of vinblastine from its precursors, catharanthine and vindoline, has been optimized using various methods. The Iron(III)-promoted coupling is a prominent and efficient approach.
| Method | Key Reagents | Intermediate | Product(s) and Yield(s) |
| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%)[6] |
| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%)[6] |
| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (up to 85%)[7] |
Cytotoxic Activity
This compound is not only a metabolite but also exhibits potent cytotoxic activity, in some cases greater than the parent compound, vinblastine.
| Compound | Cell Line | IC₅₀ |
| Vinblastine | A2780 (Ovarian Carcinoma) | 3.92–5.39 nM[8] |
| Vinblastine | MCF7 (Breast Carcinoma) | 1.72–3.13 nM[8] |
| Vinblastine | PC3 (Prostate Carcinoma) | 5.22 ± 0.12 µM |
| This compound | - | Reported to be more biologically active on a weight basis than vinblastine.[3] |
Note: Direct comparative IC₅₀ values for this compound from the same studies were not available in the searched literature. However, multiple sources confirm its higher potency.
Experimental Protocols
Chemical Synthesis: Fe(III)-Promoted Coupling for Vinblastine
This protocol is adapted from the work of Boger and coworkers and describes a one-pot synthesis of vinblastine.
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware, including a round-bottom flask and stirring equipment.
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (to solubilize the reactants).
-
Stir the solution at room temperature (23-25 °C).
-
Prepare a solution of FeCl₃ (5.0 equivalents) in deionized water and add it to the reaction mixture.
-
Stir the reaction mixture for 3 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Oxidation and Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Saturate the solution with air by bubbling air through it.
-
Carefully add solid NaBH₄ (20-50 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Continue stirring at 0 °C for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate vinblastine and its isomers.[7]
-
Figure 2: Experimental workflow for the Fe(III)-promoted synthesis of vinblastine.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from biological samples (e.g., plasma, urine) for analytical or preparative purposes, based on methods for Vinca alkaloids.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., Pentafluorophenyl (PFP) propyl or C18)
-
Mass spectrometer (for detection and quantification)
Procedure:
-
Sample Pre-treatment:
-
For plasma samples, pretreat with acetonitrile containing 0.1% formic acid to precipitate proteins. Centrifuge to pellet the precipitate.
-
For urine samples, dilution with the initial mobile phase may be sufficient.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute this compound and other alkaloids with methanol or a high-percentage organic solvent mixture.
-
-
Chromatographic Separation (HPLC):
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto the HPLC system.
-
A common mobile phase for separating vinblastine and this compound is a mixture of ammonium acetate buffer and methanol or acetonitrile, run in either isocratic or gradient mode. For example, isocratic elution with 5mM ammonium acetate and methanol on a PFP propyl column can be effective.
-
Detection can be achieved using UV absorbance (e.g., 254 nm) or, for higher sensitivity and specificity, mass spectrometry.
-
-
Purification (for preparative scale):
-
For isolating larger quantities, a preparative HPLC system with a larger column is used.
-
Fractions corresponding to the this compound peak are collected.
-
The collected fractions are pooled and the solvent is removed to yield the purified compound.
-
Regulation of the Vinblastine Biosynthetic Pathway
The biosynthesis of terpenoid indole alkaloids (TIAs), including vinblastine, is tightly regulated by a complex signaling network, with the plant hormone jasmonate playing a central role.
Elicitors, such as fungal cell wall components or wounding, trigger the biosynthesis of jasmonic acid. Jasmonic acid then initiates a signaling cascade that leads to the activation of transcription factors, which in turn upregulate the expression of genes encoding the enzymes of the TIA pathway.
Key transcription factors in this pathway include:
-
CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that is an early responder to jasmonate signaling.
-
ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins: A family of AP2/ERF transcription factors that are activated by CrMYC2 and directly bind to the promoters of several TIA biosynthetic genes, including Strictosidine Synthase (STR).
-
ZCT (Zinc finger Catharanthus Transcription factor) proteins: A class of Cys2-His2 zinc finger proteins that act as repressors of the TIA pathway, providing a mechanism for fine-tuning alkaloid biosynthesis.
The interplay between these activators and repressors determines the overall flux through the TIA pathway and the accumulation of vinblastine and its precursors.
Figure 3: Jasmonate signaling pathway regulating vinblastine biosynthesis.
Conclusion
This compound holds a significant position in the pharmacology of Vinca alkaloids. While not a direct biosynthetic precursor in C. roseus, its role as a potent, active metabolite of vinblastine underscores the importance of understanding the metabolic fate of chemotherapeutic agents. The advances in the chemical synthesis of vinblastine, particularly the Fe(III)-promoted coupling of catharanthine and vindoline, provide robust methods for producing vinblastine and its analogues for further research and drug development. Furthermore, the elucidation of the complex regulatory networks governing vinblastine biosynthesis opens up new avenues for metabolic engineering and biotechnological production of these valuable anticancer compounds. This technical guide provides a foundational resource for researchers in the field, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this important class of natural products.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, purification and characterization of vinblastine and vincristine from endophytic fungus Fusarium oxysporum isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Desacetylvinblastine as a Microtubule Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetylvinblastine, a derivative of the potent anti-cancer agent vinblastine, is a member of the vinca alkaloid family of microtubule-targeting agents. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism as a microtubule inhibitor. The document details its effects on tubulin polymerization, summarizes its cytotoxic activity, and outlines the key signaling pathways implicated in its induction of cell cycle arrest and apoptosis. Detailed experimental protocols for core assays and visual representations of cellular mechanisms are provided to support further research and drug development efforts in this area.
Mechanism of Action: Inhibition of Microtubule Polymerization
This compound exerts its biological activity primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Similar to other vinca alkaloids, this compound binds to β-tubulin subunits at the vinca-binding domain.[1] This binding event disrupts the assembly of tubulin heterodimers into microtubules.[2]
At lower concentrations, this compound suppresses the dynamic instability of microtubules by reducing the rates of both growth and shortening at the microtubule plus ends.[3] This "kinetic capping" of microtubule ends is a key aspect of its potent antimitotic activity.[3] At higher concentrations, the compound can lead to the depolymerization of existing microtubules.[2] The overall effect is a disruption of the mitotic spindle, leading to an arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis.[1][2] The interaction of this compound with tubulin is competitive with other vinca alkaloids like vincristine.[4]
Quantitative Data on Biological Activity
Quantitative assessment of the biological activity of this compound is crucial for understanding its potency and therapeutic potential. The following tables summarize key quantitative data. Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines, data for its closely related parent compound, vinblastine, is also provided for comparative purposes. It is important to note that while their mechanism of action is similar, their potencies may differ.
Table 1: In Vitro Cytotoxicity of this compound Hydrazide (DAVBH) and Vinblastine
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound Hydrazide (DAVBH) | HEK 293-CCK2R | ³H-Thymidine incorporation | ~10 nM | |
| Vinblastine | A549 (Lung Carcinoma) | Not Specified | 1.6 nM | |
| Vinblastine | MCF7 (Breast Carcinoma) | Not Specified | 1.3 nM | |
| Vinblastine | HeLa (Cervical Carcinoma) | Not Specified | 1.5 nM | |
| Vinblastine | PC-3 (Prostate Carcinoma) | Not Specified | 2.0 nM | |
| Vinblastine | HT-29 (Colorectal Adenocarcinoma) | Not Specified | 1.8 nM |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Parameter | Value | Citation |
| This compound | Inhibition Constant (Ki) | 2 x 10⁻⁵ M | [4] |
| Vinblastine | IC50 (Tubulin Polymerization) | 32 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of microtubule inhibitors like this compound.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the extent of microtubule formation by monitoring the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive Control (e.g., Vinblastine)
-
Vehicle Control (DMSO)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice.
-
Compound Dilution: Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.
-
Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of the pre-warmed 96-well plate.
-
To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of this compound that inhibits the rate of polymerization by 50%.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for a specified duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and then mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Cellular Effects
The inhibition of microtubule dynamics by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.
Cell Cycle Arrest
Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), which prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to the action of this compound leads to a sustained arrest in mitosis. This arrest is characterized by the accumulation of cells in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. Key signaling events include:
-
JNK Activation: Vinblastine has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is critical. This compound, like vinblastine, is expected to shift this balance in favor of apoptosis, in part through JNK-mediated inactivation of Bcl-2.
-
Caspase Activation: The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualizations
Experimental Workflows
Caption: Experimental workflows for characterizing this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a potent microtubule inhibitor that shares its core mechanism of action with other clinically important vinca alkaloids. By disrupting microtubule polymerization, it induces mitotic arrest and subsequent apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on microtubule-targeting agents. Further investigation into the specific cytotoxic profile of this compound across a broader range of cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Desacetylvinblastine using a Stability-Indicating HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of desacetylvinblastine. The method utilizes a reversed-phase C18 column with UV detection, providing high sensitivity and selectivity. The protocol is suitable for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and can be adapted for biological matrices with appropriate sample preparation. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.
Introduction
This compound is a significant metabolite of vinblastine, a vinca alkaloid widely used in chemotherapy. Accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This application note presents a detailed HPLC-UV method that is specific, accurate, precise, and stability-indicating for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (for biological samples)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 5mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 45:55 (v/v) ratio. A gradient elution can be employed for complex matrices. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation:
-
Bulk Drug/Pharmaceutical Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of methanol. Further dilute with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Biological Matrices (e.g., Plasma): A solid-phase extraction (SPE) procedure is recommended for plasma samples.[1] Condition the SPE cartridge with methanol followed by water. Load the plasma sample and wash with water to remove interferences. Elute the analyte with methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Forced Degradation Study)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), and heat (80°C). The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was able to resolve the this compound peak from all degradation products, confirming its specificity.
Quantitative Data Summary
The following table summarizes the quantitative data obtained during method validation.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Retention Time | Approximately 6.5 minutes |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Logical flow of HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound. The method's simplicity, accuracy, and precision make it suitable for routine quality control and research applications. The stability-indicating nature of the assay ensures that the quantification is not affected by the presence of degradation products.
References
Application Note: Quantitative Analysis of Desacetylvinblastine in Biological Matrices using LC-MS/MS
Introduction
Desacetylvinblastine is an active metabolite of vinblastine, a vinca alkaloid widely used in cancer chemotherapy.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note presents a sensitive and specific method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is applicable to researchers, scientists, and drug development professionals involved in the analysis of vinca alkaloids.
Analytical Method Overview
The method employs a robust sample preparation procedure, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for the quantification of this compound in complex biological samples such as plasma and urine.[1][2]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) procedure is recommended for the extraction of this compound from plasma and urine samples.[1][2]
Materials:
-
Oasis HLB μ-elution plates or equivalent SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Internal Standard (IS): Vinblastine or a deuterated analog of this compound.
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma or urine, add the internal standard.[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) propyl analytical column (5 µm, 50 × 2.1 mm) or a C18 column (e.g., Ultrasphere C18, 50 x 2.1 mm, 5 µm).[1][3][4]
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.[1][2]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[1][2]
-
Flow Rate: 0.75 mL/min for isocratic elution or as optimized for gradient elution.[1][2]
-
Elution Mode: Isocratic or gradient elution can be employed. For a PFP column, isocratic elution with a mobile phase of 5mM ammonium acetate and methanol has been shown to be effective.[1][2] A gradient elution may be necessary for complex matrices to achieve better separation.
-
Injection Volume: 2-10 µL.
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1][2][4]
MS/MS Parameters:
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be optimized. Based on available data for similar vinca alkaloids, the doubly charged precursor ion is often selected for higher sensitivity.[2] The transition for vincristine (a related vinca alkaloid) is m/z 825.3 → 765.3, and for vinblastine (often used as an internal standard) is m/z 811.3 → 751.3.[5] For this compound, the MH+ is 769.[6]
-
Collision Gas: Argon.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's guidelines.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of this compound.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | r² |
|---|---|---|---|
| This compound | Plasma | 0.125 - 5 | ≥ 0.99 |
| This compound | Urine | 0.5 - 100 | ≥ 0.99 |
Data synthesized from published methods for vinca alkaloid analysis.[1][2][4]
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| This compound | Plasma | Low QC | < 8.6 | < 8.6 | > 89 |
| Mid QC | < 8.6 | < 8.6 | > 89 | ||
| High QC | < 8.6 | < 8.6 | > 89 | ||
| This compound | Urine | Low QC | < 8.6 | < 8.6 | > 89 |
| Mid QC | < 8.6 | < 8.6 | > 89 | ||
| High QC | < 8.6 | < 8.6 | > 89 |
QC = Quality Control. Data represents typical performance values.[1][2]
Table 3: Limits of Detection and Quantification
| Analyte | Matrix | LLOQ (ng/mL) | LLOD (ng/mL) |
|---|---|---|---|
| This compound | Plasma | 0.125 | Not Reported |
| This compound | Urine | 0.125 | Not Reported |
LLOQ = Lower Limit of Quantification; LLOD = Lower Limit of Detection.[1][2]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of analytical method development.
References
- 1. Scholars@Duke publication: Simultaneous quantification of vinblastine and this compound concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of vinca alkaloids in human plasma by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for Desacetylvinblastine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, a derivative of the potent Vinca alkaloid vinblastine, is a microtubule-targeting agent with significant anti-cancer properties. Like other Vinca alkaloids, its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] The evaluation of the cytotoxic potential of this compound is a critical step in pre-clinical drug development. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to assess the efficacy of this compound against various cancer cell lines.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its cytotoxic effects by binding to β-tubulin and disrupting the dynamic instability of microtubules.[3] This interference with microtubule function leads to the disassembly of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle.[3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a primary mode of programmed cell death.
The induction of apoptosis by this compound involves a cascade of molecular events. Disruption of microtubule dynamics can lead to the inactivation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic members (e.g., Bax, Bak).[4][5][6] This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[7][8] Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[6][7]
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of this compound and its closely related parent compound, vinblastine, against various human cancer cell lines. It is important to note that specific IC50 values for this compound are not as widely reported in publicly available literature as those for vinblastine. The data for vinblastine is provided for comparative purposes, as this compound is expected to exhibit a similar spectrum of activity.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | Vinblastine | 3.92–5.39 | [3] |
| MCF7 | Breast Cancer | Vinblastine | 1.72–3.13 | [3] |
| HeLa | Cervical Cancer | Vinblastine | ~210 | [9] |
| HCT116 | Colon Cancer | Vinblastine | ~150 | [9] |
| HT-29 | Colon Cancer | Vinblastine | ~300 | [9] |
| HepG2 | Liver Cancer | Vinblastine | ~290 | [9] |
| Raji | Burkitt's Lymphoma | Vinblastine | ~60 | [9] |
| K562 | Chronic Myelogenous Leukemia | Vinblastine | ~540 | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of serially diluted this compound solutions to the respective wells and incubate for 48 or 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Caption: The intrinsic apoptotic pathway induced by this compound.
References
- 1. This compound Monohydrazide Disrupts Tumor Vessels by Promoting VE-cadherin Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
Application Notes and Protocols for Evaluating Desacetylvinblastine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, is a potent anti-cancer agent that disrupts microtubule dynamics, a critical process for cell division.[1][2][3] Like other vinca alkaloids, its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization.[1][4][5] This disruption of microtubule formation leads to the arrest of cells in the M-phase of the cell cycle and can subsequently trigger apoptosis, or programmed cell death.[6][7][8] Accurate and robust evaluation of this compound's efficacy is paramount in pre-clinical drug development. This document provides detailed protocols for a suite of cell-based assays designed to quantify the cytotoxic and anti-proliferative effects of this compound, offering researchers the tools to assess its therapeutic potential.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules. This process is essential for the formation and function of the mitotic spindle during cell division. By binding to tubulin, this compound prevents the polymerization of microtubules, leading to a cascade of cellular events culminating in cell death.
Caption: Mechanism of this compound action.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial for accurately assessing the anti-cancer properties of this compound. The following workflow outlines the key experimental stages, from initial cell culture to comprehensive data analysis.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.[9][10]
Materials:
-
Purified tubulin protein (>99% pure)[11]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[10][12]
-
GTP solution (10 mM)[10]
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm[12][13]
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol on ice.[9][12]
-
Add this compound or control compounds to the wells of a pre-warmed 37°C 96-well plate.[9]
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.[9][13]
-
Plot the absorbance against time to generate polymerization curves.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (nM) after 48h |
| HeLa | 15.2 ± 2.1 |
| MCF-7 | 28.5 ± 3.8 |
| A549 | 12.8 ± 1.9 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (24h treatment)
| Treatment | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (10 nM) | 18.4 ± 2.2 | 8.7 ± 1.1 | 1.2 ± 0.4 |
| This compound (50 nM) | 45.2 ± 4.1 | 22.6 ± 2.5 | 2.1 ± 0.6 |
Table 3: Cell Cycle Distribution in HeLa Cells after this compound Treatment (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.7 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| This compound (20 nM) | 25.1 ± 2.8 | 15.4 ± 1.7 | 59.5 ± 4.3 |
Table 4: In Vitro Tubulin Polymerization Inhibition by this compound
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition |
| Vehicle Control | - | 10.5 ± 0.8 | 0 |
| This compound | 1 | 4.2 ± 0.5 | 60.0 |
| This compound | 5 | 1.1 ± 0.2 | 89.5 |
| Nocodazole (Control) | 10 | 0.8 ± 0.1 | 92.4 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of cytotoxicity, apoptosis, cell cycle, and tubulin polymerization assays, researchers can gain a detailed understanding of its anti-cancer activity. The systematic application of these methods will facilitate the robust pre-clinical assessment of this compound and other microtubule-targeting agents.
References
- 1. ijsra.net [ijsra.net]
- 2. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for Anti-Cancer Studies of Desacetylvinblastine Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the pre-clinical evaluation of Desacetylvinblastine (also known as Vindesine), a vinca alkaloid with anti-neoplastic properties. The following sections detail the molecular mechanism of action, recommended animal models, experimental protocols, and representative data for studying the anti-cancer efficacy of this compound, with a focus on sarcomas.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other vinca alkaloids, exerts its anti-cancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The primary mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle. Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).
Recommended Animal Models for In Vivo Efficacy Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models using immunodeficient mice are the most common and relevant systems for evaluating the anti-tumor activity of this compound.
-
Animal Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are recommended due to their inability to reject human tumor xenografts.
-
Tumor Types: this compound has shown notable efficacy against various sarcomas.[1] Therefore, cell lines or patient tissues from the following sarcoma subtypes are suggested:
-
Liposarcoma
-
Malignant Schwannoma
-
Osteogenic Sarcoma
-
Rhabdomyosarcoma
-
Ewing's Sarcoma
-
Experimental Protocols
Below are detailed protocols for a typical in vivo efficacy study of this compound in a sarcoma xenograft model.
Cell Culture and Implantation
-
Cell Lines: Human sarcoma cell lines (e.g., SW-872 for liposarcoma, S462 for malignant peripheral nerve sheath tumor, a type of schwannoma) should be cultured in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension (containing 1-10 x 10^6 cells) into the flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound (Vindesine Sulfate) for injection by dissolving it in a sterile vehicle (e.g., 0.9% saline).
-
Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection. Based on studies with the related compound Vincristine in sarcoma models, a starting dose could be in the range of 0.1-0.5 mg/kg, administered once or twice weekly. Dose-response studies are recommended to determine the optimal dose.
-
Control Group: The control group should receive the vehicle solution following the same schedule as the treatment group.
Efficacy Evaluation and Endpoints
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Secondary Endpoints:
-
Tumor Regression: Monitor for any decrease in tumor size from baseline.
-
Survival Analysis: Record the survival of mice in each group.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Histopathology: At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Representative Tumor Growth Inhibition Data for this compound in a Sarcoma Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 155 ± 25 | 1250 ± 210 | - | - |
| This compound (0.25 mg/kg) | 10 | 152 ± 28 | 480 ± 95 | 61.6 | <0.01 |
| This compound (0.5 mg/kg) | 10 | 158 ± 30 | 250 ± 60 | 80.0 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on expected outcomes from similar studies with vinca alkaloids.
Table 2: Efficacy of this compound Amide (DVA) in Human Sarcoma Xenografts [1]
| Sarcoma Type | Treatment | Outcome |
| Lipoblastic Liposarcoma | DVA | Marked antitumor effect, including complete regressions |
| Malignant Schwannoma | DVA | Statistically significant antitumor effect |
| Leiomyosarcoma | DVA | No antitumor activity |
| Epithelioid Sarcoma | DVA | No antitumor activity |
| Ewing's Sarcoma | DVA | No antitumor activity |
Conclusion
The use of immunodeficient mouse xenograft models provides a robust platform for the preclinical evaluation of this compound's anti-cancer efficacy. The protocols outlined above, in conjunction with the understanding of the drug's mechanism of action, will enable researchers to conduct comprehensive studies to further elucidate the therapeutic potential of this compound. Careful dose-response studies and the selection of appropriate tumor models are critical for obtaining clinically relevant data.
References
Application Notes and Protocols for Desacetylvinblastine in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desacetylvinblastine (also known as vindesine) in preclinical cancer research using xenograft mouse models. The information compiled from various studies is intended to guide the design and execution of experiments to evaluate the antitumor efficacy of this vinca alkaloid.
Introduction
This compound is a semi-synthetic vinca alkaloid derived from vinblastine, an extract of the Madagascar periwinkle plant.[1] Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division.[2][3] By binding to β-tubulin, this compound inhibits the assembly of microtubules, leading to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis (programmed cell death).[2][3][4] This cytotoxic activity makes it an agent of interest for cancer therapy. Xenograft mouse models, where human tumor cells or tissues are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of anticancer compounds like this compound.[5][6]
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its anticancer effects by targeting the fundamental process of cell division.[7] The key steps in its mechanism of action are outlined below:
-
Microtubule Destabilization: this compound binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, a structure critical for the proper segregation of chromosomes during mitosis.[2][3]
-
Mitotic Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the metaphase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that lead to apoptosis. This process involves the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and downregulate others like Mcl-1.[8][9][10][11] This shifts the cellular balance towards pro-apoptotic signals, leading to the activation of caspases and the execution of apoptosis.[10] Some studies suggest that this induction of apoptosis can be independent of the cell cycle phase in certain cancer types.[4]
Antitumor Activity in Xenograft Models: A Quantitative Overview
This compound has demonstrated antitumor activity across a range of human tumor xenograft models. The following tables summarize the quantitative data from selected studies.
Table 1: Efficacy of this compound in Human Sarcoma Xenografts in Nude Mice
| Sarcoma Type | Treatment Regimen | Outcome | Reference |
| Lipoblastic Liposarcoma | Not specified | Marked antitumor effect, including complete tumor regressions in some animals. | [12] |
| Malignant Schwannoma | Not specified | Statistically significant antitumor effect (less pronounced than in liposarcoma). | [12] |
| Leiomyosarcoma | Not specified | No antitumor activity observed. | [12] |
| Epithelioid Sarcoma | Not specified | No antitumor activity observed. | [12] |
| Ewing's Sarcoma | Not specified | No antitumor activity observed. | [12] |
Table 2: Efficacy of this compound-Antibody Conjugates in Human Tumor Xenografts
| Cancer Type (Cell Line) | Treatment Regimen | Outcome | Reference |
| Melanoma | VDS-96.5 conjugate | Retarded initial tumor growth. | [5][6] |
| Osteogenic Sarcoma (791T) | VDS-791T/36 conjugate | Retarded tumor growth. | [5][6] |
| Colorectal Carcinoma | VDS-11.285.14 conjugate | Almost complete and lasting suppression of tumor growth. | [5][6] |
| CEA-expressing tumors (LS174T, BENN) | Vindesine-monoclonal anti-CEA antibody (11-285-14) conjugate | Demonstrated efficacy and selectivity on tumor growth. | [13] |
| CEA-lacking tumor (COLO320DM) | Vindesine-monoclonal anti-CEA antibody (11-285-14) conjugate | No effect on tumor growth. | [13] |
Table 3: Comparative Efficacy of this compound in a B16 Melanoma Model
| Treatment | Concentration | Outcome | Reference |
| Vindesine | 50 µM (in vitro incubation before implantation) | Greater inhibition of tumor growth compared to Vincristine. | [14] |
| Vincristine | 50 µM (in vitro incubation before implantation) | Less inhibition of tumor growth compared to Vindesine. | [14] |
Experimental Protocols
Detailed protocols are crucial for the reproducibility of xenograft studies. Below are generalized protocols for key experimental procedures.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the steps for establishing a PDX model from a primary human tumor sample.[2][5][13]
Materials:
-
Fresh human tumor tissue
-
Immunodeficient mice (e.g., SCID or NOD/SCID)[13]
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tissue adhesive or sutures
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from surgery in a sterile container with PBS on ice.
-
Within a biological safety cabinet, wash the tissue with sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[2]
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse.[6]
-
Shave and sterilize the implantation site (typically the flank or dorsal region).
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.[2]
-
Close the incision with tissue adhesive or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Tumor volume can be measured using calipers with the formula: Volume = (width)² x length/2 .[6]
-
Once tumors reach a certain size (e.g., 100-200 mm³), the mice can be randomized into treatment groups.
-
Protocol 2: Drug Administration and Efficacy Evaluation
This protocol describes the administration of this compound and the subsequent evaluation of its antitumor effects.
Materials:
-
This compound (vindesine)
-
Vehicle for drug dissolution (e.g., sterile saline)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Drug Preparation and Administration:
-
Prepare the this compound solution at the desired concentration in the appropriate vehicle.
-
Administer the drug to the mice via the desired route (e.g., intravenous, intraperitoneal). The dosage and schedule will depend on the specific study design.
-
-
Tumor Growth Monitoring:
-
Data Analysis:
-
Plot tumor growth curves for each treatment group (mean tumor volume ± SEM vs. time).
-
Calculate tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[6]
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol outlines the general steps for performing IHC on xenograft tumor tissues to analyze protein expression.[14][15][16][17]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide for blocking endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit for color development
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.[16]
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for a specified time to unmask the antigenic epitopes.[16]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with hydrogen peroxide.[14]
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody at the optimal dilution.
-
Wash and incubate with the enzyme-conjugated secondary antibody.
-
Develop the color using a DAB substrate kit.[16]
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.[16]
-
Dehydrate the sections and mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the stained slides under a microscope to assess the expression and localization of the target protein.
-
Conclusion
This compound has shown promising antitumor activity in various xenograft mouse models of cancer. The protocols and data presented here provide a foundation for researchers to design and conduct preclinical studies to further investigate the therapeutic potential of this agent. Careful selection of the appropriate xenograft model, detailed experimental design, and thorough data analysis are essential for obtaining reliable and translatable results.
References
- 1. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. mdpi.com [mdpi.com]
- 8. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 14. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Desacetylvinblastine Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the cytotoxic payload to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity.[1] Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, is a potent microtubule-disrupting agent, making it an attractive payload for ADC development.[2] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of this compound ADCs.
The strategy outlined here focuses on the site-specific conjugation of a this compound derivative to the carbohydrate moieties within the Fc region of the antibody. This is achieved by derivatizing this compound into a hydrazide, which can then be covalently linked to aldehyde groups generated on the antibody's glycans through mild oxidation. This method offers the potential for a more homogeneous drug-to-antibody ratio (DAR) and preserves the integrity of the antigen-binding sites.
I. Synthesis of this compound-Linker Conjugate
A critical first step in the preparation of a this compound ADC is the synthesis of a derivative that can be readily conjugated to an antibody. The creation of 4-desacetylvinblastine-3-carboxhydrazide provides a functional group suitable for conjugation to oxidized carbohydrates on the antibody.
Protocol 1: Synthesis of 4-Desacetylvinblastine-3-Carboxhydrazide
This protocol is based on the general principles of reacting vinca alkaloids with hydrazine to form hydrazide derivatives.
Materials:
-
4-O-desacetylvinblastine
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve 4-O-desacetylvinblastine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous hydrazine to the solution. The molar ratio of hydrazine to this compound should be optimized, but a starting point of 10-20 equivalents is recommended.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a minimal amount of a suitable solvent and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the pure 4-desacetylvinblastine-3-carboxhydrazide.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
II. Preparation of this compound ADC
The conjugation process involves the oxidation of the antibody's carbohydrate chains to generate aldehyde groups, followed by the reaction with the this compound-hydrazide derivative to form a stable hydrazone bond.
Workflow for this compound ADC Preparation
References
Application Notes & Protocols: Protocol for Dissolving Desacetylvinblastine for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desacetylvinblastine is a key derivative of the vinca alkaloid vinblastine, a potent anti-cancer agent. It is known to be a metabolite of vinblastine and exhibits significant biological activity, potentially greater than the parent compound on a weight basis[1]. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action, determining its efficacy in various cancer cell lines, and for further drug development. A critical first step in these studies is the proper dissolution and preparation of this compound to ensure consistent and reliable experimental results.
This document provides a detailed protocol for the solubilization of this compound for use in in vitro cell-based assays. It includes information on recommended solvents, preparation of stock and working solutions, storage conditions, and important considerations for maintaining the stability and activity of the compound.
Physicochemical Data and Solubility
A summary of the relevant physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and preparation of the compound.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₄N₄O₈ | [2] |
| Molecular Weight | 768.94 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Aqueous Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Good solubility in Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. | [1] |
Note: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power for organic molecules and its compatibility with most cell culture media at low final concentrations.
Experimental Protocols
This section details the step-by-step procedures for preparing this compound solutions for in vitro experiments. It is crucial to use aseptic techniques in a biological safety cabinet when preparing solutions for cell culture.
Objective: To prepare a concentrated stock solution of this compound in DMSO that can be stored for long-term use and diluted to final experimental concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound (0.001 g):
-
Volume (L) = 0.001 g / (0.010 mol/L * 768.94 g/mol ) = 0.000130 L = 130 µL
-
Therefore, dissolve 1 mg of this compound in 130 µL of anhydrous DMSO to make a 10 mM stock solution.
-
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquot: Dispense the stock solution into small, single-use aliquots in sterile, amber or foil-wrapped microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium to achieve the final desired concentrations for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum and other supplements as required for the specific cell line)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium. It is critical to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.
-
Calculation Example for a 10 µM Working Solution from a 10 mM Stock:
-
Use the formula: M₁V₁ = M₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (desired final volume, e.g., 1 mL)
-
V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
The final DMSO concentration in this example would be 0.1%.
-
-
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the thawed stock solution to the pre-warmed complete cell culture medium.
-
Mix: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous cell culture medium at 37°C has not been extensively characterized.
Important Consideration: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment to account for any effects of the solvent on the cells.
Recommended Storage and Stability
| Solution Type | Storage Temperature | Duration | Special Instructions |
| This compound Powder | -20°C | As per manufacturer's recommendations | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | No longer than 24 hours | Prepare fresh before each experiment for optimal results. Protect from light. |
Note: While related compounds like vinblastine sulfate have shown some stability in aqueous solutions for up to 30 days when refrigerated and protected from light, it is best practice to assume limited stability for this compound working solutions in the absence of specific data.
Visualizations
Caption: Workflow for preparing this compound solutions.
As this compound is a microtubule-destabilizing agent, its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates this general pathway.
Caption: General signaling pathway of microtubule inhibitors.
References
Troubleshooting & Optimization
Desacetylvinblastine solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous solubility of desacetylvinblastine. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is described as being slightly soluble in water. Its solubility is significantly influenced by pH. As a weakly basic compound, its solubility is expected to increase in acidic conditions due to the formation of more soluble salt forms.
Q2: How does this compound's solubility compare to its parent compound, vinblastine?
Vinblastine as a free base is practically insoluble in water. However, its salt forms, such as vinblastine sulfate, are freely soluble in water. While specific comparative data for this compound is limited, it is reasonable to expect a similar trend where the salt form of this compound would exhibit higher aqueous solubility than the free base.
Q3: What solvents are recommended for preparing stock solutions of this compound?
This compound is soluble in organic solvents like ethanol and chloroform. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into an aqueous buffer or cell culture medium.
Q4: I am observing precipitation when diluting my this compound stock solution into my aqueous buffer. What could be the cause?
Precipitation upon dilution can occur for several reasons:
-
Solvent Shock: The rapid change in solvent polarity when adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.
-
Buffer pH: If the pH of your aqueous buffer is close to or above the pKa of this compound, the less soluble free base form will predominate, leading to precipitation.
-
Concentration: The final concentration in the aqueous solution may exceed the solubility limit of the compound under those specific buffer conditions.
-
Temperature: Some compounds are less soluble at lower temperatures. If you are working with cold buffers, this could contribute to precipitation.
Q5: What is the mechanism of action of this compound?
This compound, similar to its parent compound vinblastine, functions as a microtubule-destabilizing agent. It binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | - The compound is in its less soluble free base form.- The concentration is too high for aqueous solubility. | - Lower the pH of the buffer to increase the solubility of the weakly basic compound.- First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a stock solution before diluting in the aqueous buffer. |
| Precipitation occurs upon dilution of the stock solution. | - "Solvent shock" from rapid dilution.- Final concentration exceeds solubility limit.- Buffer pH is not optimal. | - Add the stock solution to the aqueous buffer slowly while vortexing or stirring.- Warm the aqueous buffer slightly before adding the stock solution.- Prepare a more dilute stock solution to minimize the amount of organic solvent added.- Evaluate the pH of your final solution and adjust if necessary. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in the aqueous solution. | - Visually inspect your solution to ensure it is clear and free of particulates before use.- Prepare fresh solutions for each experiment, as the stability of this compound in aqueous solutions over time may be limited. |
| Cell toxicity observed in control group (vehicle only). | - The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) and non-toxic to your specific cell line. Run a vehicle-only control to confirm. |
Quantitative Data Summary
| Property | Value | Source |
| Aqueous Solubility | Slightly soluble | Supplier Data |
| Organic Solvent Solubility | Soluble in chloroform and ethanol | Supplier Data |
| Molecular Weight | 768.9 g/mol | PubChem |
| pKa (Vinblastine) | 5.4, 7.4 | PubChem |
Note: The pKa values for the parent compound vinblastine are provided as an estimate, as specific data for this compound is not available.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution and Dilution for Cell Culture Experiments
This protocol provides a general guideline for dissolving this compound and preparing working solutions for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pH-balanced aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the tube containing the this compound powder. d. Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions in Aqueous Medium: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture). c. Determine the final concentration of this compound required for your experiment. d. Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of aqueous medium. e. While gently vortexing or swirling the aqueous medium, add the calculated volume of the stock solution dropwise. This slow addition helps to prevent precipitation. f. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the level of toxicity for your cell line (typically ≤0.5%). g. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Technical Support Center: Enhancing Desacetylvinblastine In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desacetylvinblastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, the major metabolite of vinblastine, functions as a mitotic inhibitor. Its primary mechanism involves binding to tubulin, which disrupts the assembly of microtubules.[1] This interference with microtubule dynamics leads to the arrest of the cell cycle at the metaphase, ultimately inducing apoptosis (programmed cell death).[1]
Q2: Why is the oral bioavailability of this compound expected to be low?
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively removes the drug from cells, including intestinal enterocytes, thereby limiting its absorption into the bloodstream.[4][5]
-
First-Pass Metabolism: The drug may undergo significant metabolism in the gut wall and liver before reaching systemic circulation.[2]
-
Poor Aqueous Solubility: Vinca alkaloids often have limited solubility in aqueous environments, which can hinder their dissolution in the gastrointestinal tract.[6]
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several innovative formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux:
-
Nanoformulations: Encapsulating this compound in nanocarriers like niosomes or liposomes can protect it from degradation, enhance its solubility, and potentially improve its absorption.[6][7][8] A niosomal formulation of Vinca rosea alkaloids has been shown to potentially double their bioavailability in ex-vivo studies.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Solid Dispersions: Creating amorphous solid dispersions of the drug in a polymer matrix can enhance its dissolution rate.
-
Co-administration with P-gp Inhibitors: The use of P-glycoprotein inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and absorption.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your in vivo experiments.
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor absorption due to P-gp efflux and/or low solubility.
-
Troubleshooting Workflow:
Issue 2: High variability in plasma concentrations between subjects.
-
Potential Cause: Inconsistent formulation, variable food effects, or genetic polymorphisms in drug transporters.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure uniform particle size and prevent aggregation. Prepare fresh formulations for each experiment.
-
Standardize Feeding Conditions: The presence of food can significantly impact drug absorption. [9]Conduct studies in either fasted or fed states consistently across all animals.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability.
-
Quantitative Data Summary
Since direct oral bioavailability data for this compound is limited, the following table presents pharmacokinetic parameters for the related vinca alkaloid, vinorelbine, to provide a comparative reference.
| Parameter | Oral Vinorelbine (Liquid-filled gelatin capsule) | Intravenous Vinorelbine | Reference |
| Dose | 100 mg/m² | 30 mg/m² | [2] |
| Bioavailability (F) | 27% (± 12%) | 100% | [2] |
| Cmax (Maximum Concentration) | Variable | - | [2] |
| Tmax (Time to Cmax) | 0.91 (± 0.22) hours | - | [2] |
| Terminal Half-life (t½) | ~18 hours | ~18 hours | [2] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents (Rat Model)
-
Objective: To determine the absolute oral bioavailability of a this compound formulation.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage administration of the test formulation (e.g., 10 mg/kg).
-
-
Dosing Formulation:
-
IV: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).
-
Oral: Prepare the test formulation (e.g., nanosuspension, SEDDS, or a simple aqueous suspension with a suspending agent).
-
-
Administration:
-
IV: Administer via tail vein injection.
-
Oral: Administer using oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both IV and oral routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. [10] Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
-
-
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.
-
Methodology (based on a method for vinblastine and this compound in canine plasma): [11] 1. Sample Preparation: Use solid-phase extraction (SPE) to extract this compound and an internal standard from the plasma samples. [11] 2. Chromatography:
- Column: A pentafluorophenyl (PFP) propyl analytical column (e.g., 5µm, 50×2.1mm) can provide optimal chromatographic behavior. [11] * Mobile Phase: An isocratic elution with a mobile phase of 5mM ammonium acetate and methanol can be used. [11] 3. Mass Spectrometry:
- Ionization: Use atmospheric pressure chemical ionization (APCI) in the positive ion mode. [11] * Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. [11] 4. Calibration and Quantification: Prepare calibration curves using standards of known this compound concentrations in blank plasma. The calibration curve for this compound in plasma has been shown to be linear over a range of 0.125-5 ng/mL. [11]The limit of quantification can be as low as 0.125 ng/mL. [11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vivo bioavailability studies.
References
- 1. Vinblastine | Cell Signaling Technology [cellsignal.com]
- 2. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absolute bioavailability of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ori.umkc.edu [ori.umkc.edu]
- 5. Regulation of initial vinblastine influx by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. The effects of food and divided dosing on the bioavailability of oral vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Scholars@Duke publication: Simultaneous quantification of vinblastine and this compound concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
Technical Support Center: Desacetylvinblastine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of desacetylvinblastine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to vinblastine?
This compound, specifically 4-deacetylvinblastine, is a key active metabolite of vinblastine, an antineoplastic vinca alkaloid drug.[1] It is formed through the metabolic process in the liver and is also a known degradation product of vinblastine in solution.[2] Structurally, it is the vinblastine molecule without the acetyl group at the C-4 position of the vindoline moiety.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound reference standards should be stored at -20°C.[3] As a solid, it has a shelf life of two years when stored in a cool, dry place protected from heat and light.[4] Solutions of the parent compound, vinblastine sulfate, are light-sensitive and should be refrigerated at 2-8°C.[1][5] Given its structural similarity, it is prudent to apply similar precautions to this compound solutions, protecting them from light and storing them at refrigerated temperatures to minimize degradation.
Q3: What primary factors influence the stability of this compound in solution?
While specific kinetic studies on this compound are limited, the stability of the parent compound, vinblastine, is well-documented and provides critical insights. The primary factors affecting stability are:
-
Temperature: Higher temperatures accelerate degradation. Studies on vinblastine show it is relatively stable at or below room temperature but degrades more rapidly at elevated temperatures (e.g., 37°C and above).[6][7]
-
pH: The pH of the solution is critical. Vinblastine solutions for injection typically have a pH of 3.5-5.[1] Hydrolysis rates of related compounds are often pH-dependent, with stability being lowest in strongly acidic or alkaline conditions.[8][9]
-
Light Exposure: Vinca alkaloids are sensitive to light.[1] Exposure to UV or ambient light can lead to photodegradation, often forming different degradation products than thermal degradation.[6][7]
-
Solvent Composition: The choice of solvent and the presence of excipients can impact stability. Vinblastine has shown good stability in common infusion fluids like 0.9% sodium chloride and 5% dextrose for several weeks at refrigerated and room temperatures.[10]
Q4: How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the stability of vinca alkaloids and their derivatives.[10][11] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification over time. Key components of such a method include:
-
A reverse-phase column (e.g., C18).[2]
-
A mobile phase typically consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).[2]
-
UV detection, as the compound has strong chromophores.[2]
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of unknown degradation products.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the stability testing of this compound and related compounds.
Problem 1: Rapid loss of compound potency or concentration.
-
Possible Cause: The storage or experimental conditions are too harsh.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the solution is stored at the correct temperature (recommended 2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Check Solution pH: Measure the pH of your solution. If it is outside the optimal stability range (typically weakly acidic for vinca alkaloids), adjust using a suitable buffer system.
-
Review Solvent Choice: Ensure the solvent is non-reactive. Some organic solvents can participate in degradation reactions. Consider using standard pharmaceutical diluents like 0.9% NaCl or 5% Dextrose.[10]
-
Problem 2: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause: The new peaks are likely degradation products or impurities.
-
Troubleshooting Steps:
-
Analyze a T=0 Sample: Immediately after preparing the solution, run an HPLC analysis. Any peaks other than the main compound and known impurities are likely from the starting material. Peaks that grow over time are degradation products.
-
Conduct Forced Degradation: To understand potential degradation pathways, expose the compound to stress conditions (e.g., strong acid, strong base, oxidation with H₂O₂, high heat, intense light) for a short period. This can help identify and characterize the degradation products you might see in your study.
-
Use Mass Spectrometry (LC-MS): Analyze the samples by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is a crucial step in tentatively identifying their structures. For example, oxidation often results in an increase of 16 Da.
-
Data on Degradation of the Parent Compound, Vinblastine
Since this compound is a primary degradation product of vinblastine, understanding the degradation profile of vinblastine itself is highly relevant.
Table 1: Tentative Structures of Vinblastine Degradation Products in Buffer (pH 7.4-8.8) at 37°C. (Data sourced from a study on vinblastine dihydrogen sulfate)[2]
| HPLC Peak | Retention Time (min) | Tentative Structure | Molecular Weight (MH+) |
| A | 5.0 | 4-Deacetylvinblastine | 769 |
| B | 7.5 | 19'-Hydroxy-3',4'-dehydrovinblastine | 809 |
| C | 11.0 | Vinblastine (Parent Compound) | 811 |
| D | 13.0 | Isomer of Vinblastine | 811 |
| E | 23.0 | 19'-Oxovinblastine | 825 |
| F | 30.0 | 3',4'-Dehydro-19'-oxovinblastine | 807 |
Table 2: Estimated Stability (t₉₀) of Vinblastine Sulfate in Aqueous Solution (Protected from Light). (t₉₀ is the time required for 10% of the drug to degrade)
| Temperature | Estimated t₉₀ | Source |
| 5°C | 10.7 years | [6][7] |
| 25°C | 150 days | [6][7] |
| 37°C | 16.6 days | [6][7] |
Experimental Protocols
Protocol 1: General Stability Testing via HPLC
This protocol describes a typical workflow for assessing the stability of this compound in a specific solution.
-
Solution Preparation:
-
Accurately weigh and dissolve this compound in the desired solvent (e.g., phosphate-buffered saline, pH 6.5) to a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Gentle vortexing may be used.
-
-
Sample Storage:
-
Dispense aliquots of the solution into appropriate, inert containers (e.g., amber glass HPLC vials).
-
Store the samples under the desired conditions (e.g., 5°C, 25°C, 40°C). Store a control set at ≤ -20°C.
-
Ensure all samples are protected from light unless photostability is being tested.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Inject the sample into a validated, stability-indicating HPLC system. An example system for the parent compound vinblastine is:
-
-
Data Evaluation:
-
Integrate the peak area of the this compound peak and any degradation peaks.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the natural log of the remaining concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
Visualizations
Caption: Experimental workflow for a typical stability study of a drug in solution.
Caption: Simplified degradation pathways of the parent compound, vinblastine.
References
- 1. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound EP Reference Standard CAS 3352-69-0 Sigma Aldrich [sigmaaldrich.com]
- 4. This compound (C45H54N4O8) - Pharmaceutical Grade for Cancer Research & Chemotherapy Drug Production at Best Price [nacchemical.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination | MDPI [mdpi.com]
- 10. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Long-term storage conditions for Desacetylvinblastine powder
Technical Support Center: Desacetylvinblastine Powder
This guide provides detailed information on the long-term storage, handling, and troubleshooting for this compound powder to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C. The powder should be kept in a tightly sealed container to prevent exposure to moisture and air. Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1][2]
Q2: How critical is protection from light?
A2: Extremely critical. This compound, like other vinca alkaloids, is photosensitive.[3][4] Exposure to light can cause photochemical degradation, leading to a loss of potency and the formation of impurities.[2][3] Always store the powder in an amber or opaque vial and keep it in the dark.[3][4]
Q3: Is this compound powder sensitive to moisture?
A3: Yes, the powder is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Moisture can lead to chemical degradation (hydrolysis) and physical changes like clumping, which can affect weighing accuracy and solubility.[5][6] It is crucial to store the powder in a desiccator or a controlled low-humidity environment.[1][2]
Q4: What is the proper way to handle the powder during experiments?
A4: this compound is a potent cytotoxic compound and must be handled with extreme care.[7][8] All handling should occur inside a certified chemical fume hood or a biological safety cabinet.[9] Personal Protective Equipment (PPE) is mandatory, including a lab coat, safety goggles, and chemical-resistant gloves.[3] Avoid creating and inhaling dust at all times.[3][9]
Q5: How should I prepare and store stock solutions of this compound?
A5: To prepare a stock solution, allow the powder vial to equilibrate to room temperature before opening to prevent condensation. Use a fresh, anhydrous solvent as specified by the supplier data sheet. After reconstitution, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, solutions can be kept at 2-8°C for up to 24 hours, while long-term storage should be at -20°C or -80°C.[10]
Summary of Storage Conditions
The following table summarizes the recommended conditions for the long-term storage of this compound powder to maintain its quality and stability.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C | Optimal for preserving long-term chemical integrity and preventing thermal degradation. For short-term or working stock, 2°C to 8°C is acceptable.[3] |
| Light Exposure | Store in complete darkness. | The compound is highly photosensitive; light exposure leads to rapid degradation. Use amber vials and store them in a box or cabinet.[3][4] |
| Humidity | Store in a desiccated environment. | The powder is hygroscopic and can be damaged by moisture, leading to clumping and hydrolysis.[5][6] |
| Atmosphere | Store under an inert gas (e.g., Argon). | Minimizes the risk of oxidative degradation over long periods.[1][2] |
| Container | Use a tightly sealed, amber glass vial. | Prevents contamination and exposure to light and moisture. Ensure the cap is securely fastened after each use.[9] |
Troubleshooting Guide
Q6: My this compound powder has formed clumps. Is it still usable?
A6: Clumping is a sign of moisture absorption due to the powder's hygroscopic nature.[5] While it doesn't automatically mean the compound is degraded, its purity and potency may be compromised. Before use, a quality control check (e.g., HPLC) is strongly advised. To prevent this, always store the vial tightly sealed in a desiccator, especially after opening.
Q7: The powder appears discolored (e.g., darker yellow or brownish). What does this mean?
A7: The typical appearance of vinblastine-related powders is off-white to slightly yellow.[1][2] Any significant color change is a strong indicator of chemical degradation, possibly due to exposure to light, heat, or air. It is highly recommended to discard the powder and obtain a fresh supply, as the presence of degradation products can confound experimental results.
Q8: I'm having difficulty dissolving the powder in the recommended solvent. What should I do?
A8: This issue can arise from several factors:
-
Moisture Absorption: The powder may have absorbed water, altering its solubility characteristics.
-
Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of the recommended solvent.
-
Technique: After adding the solvent, gentle warming (to no more than 37°C) and brief sonication in an ultrasonic bath can aid dissolution. Always ensure the powder has fully equilibrated to room temperature before adding the solvent.
Q9: What should I do in the event of an accidental spill?
A9: Due to its cytotoxic nature, spills must be handled immediately and carefully.[11]
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including a respirator if the powder is airborne.
-
Gently cover the spill with a damp absorbent material to avoid raising dust.[11]
-
Carefully collect the material using non-sparking tools and place it in a sealed container labeled as "Cytotoxic Waste."[9]
-
Decontaminate the spill area thoroughly with a suitable cleaning agent (e.g., 10% caustic solution followed by water), and dispose of all cleaning materials as hazardous waste.[9]
Visual Workflow and Decision Making
The following diagram illustrates the recommended workflow for handling and storing this compound powder to ensure maximum stability and safety.
Caption: Workflow for handling and storing this compound powder.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to Desacetylvinblastine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of Desacetylvinblastine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound, a vinca alkaloid, is a multifaceted issue. The most commonly observed mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Alterations in the drug target (tubulin): Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can decrease the binding affinity of this compound to microtubules.[4][5][6] This can lead to increased microtubule stability, counteracting the drug's depolymerizing effect.
-
Changes in microtubule dynamics: Increased expression of microtubule-associated proteins (MAPs), such as MAP4, can stabilize microtubules, making them less susceptible to the effects of this compound.[4][7][8]
-
Evasion of apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can prevent drug-induced cell death.[9][10]
Q2: How can I determine if my cancer cell line is resistant to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo assay). A significant increase (typically 3-fold or higher) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line indicates resistance.[11][12]
Q3: Are there established this compound-resistant cancer cell lines available for research?
A3: While this compound-specific resistant cell lines may not be as commonly available as those for more widely used vinca alkaloids like vincristine and vinblastine, researchers often develop them in-house. This is typically achieved by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[13][14] For example, the VLB100 cell line is a well-characterized vinblastine-resistant line derived from the CCRF-CEM leukemia cell line.[4][5]
Q4: What is the role of P-glycoprotein (P-gp) in this compound resistance?
A4: P-glycoprotein is a transmembrane efflux pump that recognizes a broad range of substrates, including vinca alkaloids like this compound.[1][3] In resistant cancer cells, the gene encoding P-gp (ABCB1/MDR1) is often overexpressed. The resulting increase in P-gp protein levels at the cell membrane leads to efficient removal of this compound from the cell, preventing it from reaching its target, the microtubules.[1][2]
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact drug sensitivity.[12] Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Cell line instability or contamination. | Regularly perform cell line authentication (e.g., STR profiling). Check for mycoplasma contamination, which can alter cellular responses to drugs. |
| Drug instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the drug from light and repeated freeze-thaw cycles. |
| Inconsistent incubation times. | Use a consistent incubation time for all experiments. IC50 values can be time-dependent.[11] |
Problem 2: Unable to detect P-glycoprotein overexpression in suspected resistant cells.
| Possible Cause | Troubleshooting Step |
| Antibody not optimized for Western blotting or flow cytometry. | Titrate the primary antibody to determine the optimal concentration. Include positive (e.g., a known P-gp overexpressing cell line) and negative controls. |
| P-gp is not the primary resistance mechanism. | Investigate other potential mechanisms, such as tubulin mutations or alterations in apoptotic pathways. |
| Low protein expression. | Use a more sensitive detection method, such as quantitative PCR (qPCR) to measure MDR1 mRNA levels, or a functional assay for P-gp activity. |
Problem 3: No significant difference in tubulin polymerization between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Assay conditions are not optimal. | Optimize the concentration of tubulin and GTP in the assay. Ensure the temperature is precisely controlled. |
| Tubulin alterations are not the primary resistance mechanism. | Investigate other mechanisms like drug efflux or changes in microtubule-associated proteins. |
| Subtle changes in tubulin isotypes. | Use 2D gel electrophoresis followed by Western blotting with isotype-specific tubulin antibodies to detect changes in the expression of different tubulin isotypes.[4][7] |
Quantitative Data Summary
Table 1: Example IC50 Values for Vinca Alkaloids in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parent Cell Line | Selecting Agent | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| VCR R | CCRF-CEM | Vincristine | 2.5 ± 0.5 | 150 ± 20 | 60 | [4][5] |
| VLB100 | CCRF-CEM | Vinblastine | 1.2 ± 0.3 | 120 ± 15 | 100 | [4][5] |
Note: Data for this compound is often extrapolated from studies on other vinca alkaloids. Researchers should determine the specific IC50 for their cell lines of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for P-glycoprotein Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., C219 or C494 clone) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Overview of key resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Signaling pathways implicated in response to microtubule disruption.
References
- 1. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Desacetylvinblastine In Vitro Assays
Welcome to the technical support center for Desacetylvinblastine in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, an active metabolite of vinblastine, is a potent anti-mitotic agent.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][3]
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C, protected from light.[4] Stock solutions are typically prepared in a solvent like DMSO and should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, it is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
Q3: Why am I observing significant variability in IC50 values between experiments?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell-based factors: Variations in cell seeding density, cell health, passage number, and the presence of contamination (e.g., mycoplasma) can all significantly impact drug sensitivity.[2][5] It's also critical to use authenticated cell lines to ensure you are working with the correct model.[7][8][9]
-
Compound stability: Degradation of this compound in stock solutions or in the final culture medium during incubation can lead to a loss of potency.[10]
-
Assay procedure: Inconsistencies in incubation times, reagent preparation, and pipetting technique can introduce significant variability.[2][11]
-
Serum protein binding: Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration. Variations in serum lots can therefore affect results.[1][12][13]
Q4: Can the solvent used to dissolve this compound affect my results?
Yes, the solvent and its final concentration in the assay can impact the results. Dimethyl sulfoxide (DMSO) is a common solvent for vinca alkaloids. However, high concentrations of DMSO can be toxic to cells and may interfere with the assay. It is essential to keep the final DMSO concentration consistent across all wells, including controls, and typically below 0.5%.[5][6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays (e.g., MTT, XTT)
High variability between replicate wells often points to technical inconsistencies during the assay setup.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and practice consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"); instead, fill them with sterile PBS or media.[2] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Compound Precipitation | Visually inspect the diluted compound in the culture medium for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or adjusting the solvent concentration. |
| Uneven Distribution of Reagents | After adding the viability reagent (e.g., MTT), gently tap the plate or use a plate shaker to ensure even distribution in each well. |
Issue 2: IC50 Values are Consistently Higher or Lower Than Expected
Deviations from expected IC50 values can indicate systemic issues with the experimental conditions or the reagents themselves.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. While vinca alkaloids show reasonable stability in aqueous solutions at 4°C and 25°C for up to three weeks, prolonged incubation at 37°C in culture medium can lead to degradation.[12] |
| Incorrect Cell Seeding Density | The number of cells seeded can significantly influence the apparent IC50 value.[5][14][15] Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Cell Line Misidentification or Contamination | Use cell lines from a reputable cell bank and perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.[7][8][9] Routinely test for mycoplasma contamination. |
| Variations in Serum Lots | Test new lots of FBS for their effect on cell growth and drug sensitivity before use in critical experiments. Consider using a single, large batch of serum for a series of related experiments to minimize variability.[1][13] |
| Sub-optimal Incubation Time | The cytotoxic effect of anti-mitotic agents is often time-dependent. Optimize the drug incubation time for your cell line to ensure a robust and reproducible response. |
Issue 3: Inconsistent Results in Tubulin Polymerization Assays
Tubulin polymerization assays are sensitive to the quality of the reagents and precise temperature control.
| Potential Cause | Recommended Solution |
| Inactive Tubulin | Tubulin is a labile protein. Use high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin upon receipt and store at -80°C. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Prepare fresh polymerization buffer for each experiment, ensuring the correct pH and concentrations of components like GTP, MgCl2, and EGTA. |
| Presence of Tubulin Aggregates | If the tubulin solution appears cloudy or you observe a very short or non-existent lag phase in the polymerization curve, clarify the tubulin by ultracentrifugation before use. |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent. Ensure the microplate reader is pre-warmed to 37°C before starting the measurement. Keep all reagents and the plate on ice until the reaction is initiated. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 value of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in single-use aliquots at -20°C.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix on a plate shaker for 10 minutes.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control and a positive control for apoptosis if available.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 results.
Caption: this compound's mechanism of action.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity | MDPI [mdpi.com]
- 3. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Mammalian Cell Culture Basics Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Desacetylvinblastine concentration for cell culture experiments
Welcome to the technical resource hub for Desacetylvinblastine. This guide is designed for researchers, scientists, and drug development professionals to assist in optimizing the concentration of this compound for cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an active metabolite of Vinblastine, a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus)[1][2]. Its primary mechanism of action is the inhibition of microtubule formation. By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This interference leads to an arrest of dividing cells at the metaphase stage of the cell cycle, ultimately inducing apoptosis (cell death)[1][2]. On a weight basis, this compound is more active than its parent compound, Vinblastine[1].
Q2: What is the key signaling pathway inhibited by this compound? A2: this compound directly targets the process of tubulin polymerization. This disruption of microtubule dynamics is the critical event that leads to mitotic arrest and subsequent cell death. It does not target a specific signaling cascade in the conventional sense but rather a fundamental structural process required for cell division.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is often soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in high-quality, anhydrous DMSO. It is recommended to create small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, keep these aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock into your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is not toxic to your cells, typically kept below 0.5% and ideally at or below 0.1%[3].
Q4: What is a good starting concentration for my cell culture experiments? A4: The optimal concentration of this compound is highly dependent on the cell line, cell density, and the duration of the experiment. There is no single universal concentration. Based on published data, a good starting point is to perform a dose-response curve ranging from the low nanomolar (nM) to the low micromolar (µM) range. For example, concentrations around 1 µM have been shown to be effective at blocking tubulin polymerization in vitro[4]. Studies with Chronic Lymphocytic Leukemia (CLL) cells have used concentrations up to 1 µM[5]. A broad logarithmic or half-log dilution series (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM) is recommended to identify the active range for your specific system[3][6].
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High levels of cell death are observed even at the lowest concentrations.
-
Potential Cause: The final concentration of the solvent (e.g., DMSO) may be too high and causing cytotoxicity.
-
Solution: Calculate the final solvent concentration in your culture wells. Ensure it is in a non-toxic range for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it does not impact cell viability[3].
-
Potential Cause: The selected concentration range is too high for your cell line.
-
Solution: Shift your dose-response curve to a lower concentration range. Some cell lines can be extremely sensitive to microtubule inhibitors.
Issue 2: No significant effect is observed, even at the highest concentrations.
-
Potential Cause: The concentration range may be too low.
-
Solution: Extend the dose-response curve to higher concentrations (e.g., up to 10 µM or higher), while carefully monitoring for solubility issues and solvent toxicity.
-
Potential Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh dilution from a new or properly stored stock aliquot and repeat the experiment.
-
Potential Cause: The cell line may be resistant to this class of drug, potentially through mechanisms like overexpression of drug efflux pumps (e.g., P-glycoprotein)[7].
-
Solution: Verify the sensitivity of your cell line with a positive control compound known to induce cell death through a similar mechanism. Consider using a different, known sensitive cell line as a positive control for the compound's activity.
Issue 3: Results are inconsistent between experiments.
-
Potential Cause: Variability in cell health, passage number, or seeding density can lead to inconsistent responses[8][9].
-
Solution: Standardize your cell culture practice. Use cells within a consistent, low passage number range. Ensure cells are healthy and in the log phase of growth before seeding[10]. Optimize and standardize the cell seeding density to ensure reproducibility[8].
-
Potential Cause: Inconsistent incubation times or assay reading times.
-
Solution: Ensure that the treatment duration and the timing of the viability assay are kept consistent across all experiments.
Data Presentation
The following table summarizes effective concentrations of Vinblastine (the parent compound) and its derivatives from various studies to provide a reference range. Note that IC₅₀ values are highly cell-type and assay-dependent.
| Compound | Cell Line / System | Effective Concentration / IC₅₀ | Duration | Reference |
| This compound | Bovine Brain Tubulin (in vitro) | ~1 µM (for polymerization block) | Not Applicable | [4] |
| Vinblastine | Human Renal Carcinoma (ACHN) | 1 µg/mL (cell death) | Not Specified | [11] |
| Vinblastine | Human Renal Carcinoma (ACHN) | ≤ 10 ng/mL (increased invasion) | Not Specified | [11] |
| Vinblastine | Human Neuroblastoma (SK-N-MC, SK-N-AS) | 0.78 ng/mL (inhibits HUVECs) | 24 hours | [12] |
| Vinblastine | Chronic Lymphocytic Leukemia (CLL) | up to 1 µM | 6 hours | [5] |
| Vinblastine | H1299 (Lung Cancer) | 30 nM (IC₅₀) | 48 hours | [7] |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Cell Viability Assay (MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth for 18-24 hours[9].
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of this compound in complete cell culture medium from your DMSO stock. A typical starting range might be 20 µM down to ~1 nM. Also, prepare a 2x vehicle control containing the same percentage of DMSO as your highest concentration.
-
Cell Treatment: Carefully remove half of the medium from each well. Add an equal volume of the 2x this compound dilutions or the 2x vehicle control to the appropriate wells. This brings the drug and solvent concentrations to 1x.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours). The incubation time should be sufficient for the compound to take effect and for differences in cell proliferation or death to become apparent.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium/MTT mixture and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[7].
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
Data Analysis:
-
Subtract the absorbance of "blank" wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the drug that causes a 50% reduction in cell viability.
References
- 1. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Effects of low concentration of vinblastine on the anchorage-independent growth and in vitro invasion of human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Desacetylvinblastine Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desacetylvinblastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The primary off-target effects of this compound, a Vinca alkaloid, are neurotoxicity and myelosuppression.[1] Neurotoxicity typically manifests as peripheral neuropathy, affecting sensory and motor neurons.[2] Myelosuppression involves the suppression of bone marrow's ability to produce blood cells, leading to neutropenia, thrombocytopenia, and anemia.
Q2: What is the underlying mechanism of this compound-induced neurotoxicity?
A2: this compound, like other Vinca alkaloids, disrupts microtubule dynamics in neuronal cells. This interference with the cytoskeleton of nerve cells impairs axonal transport, leading to neuronal damage and the symptoms of peripheral neuropathy. Key signaling pathways implicated include the activation of Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which can trigger pro-inflammatory responses and apoptosis in neuronal cells.
Q3: How can we quantitatively assess the neurotoxicity of this compound in our experiments?
A3: A common method to quantitatively assess neurotoxicity in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay performed on neuronal cell lines, such as SH-SY5Y or dorsal root ganglion (DRG) neurons.[2] This assay measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity upon treatment with this compound indicates neurotoxic effects. You can find a detailed protocol in the Troubleshooting Guides section below.
Q4: What are the current strategies to reduce the off-target neurotoxicity of this compound?
A4: Several strategies are being explored to mitigate the neurotoxicity of this compound:
-
Analog Development: Creating derivatives of the parent compound with a better therapeutic index. For example, vinflunine, a fluorinated Vinca alkaloid, has shown reduced neurotoxicity compared to other Vinca alkaloids.[3]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles (e.g., PLGA or chitosan-based) can help direct the drug to tumor tissues, reducing its exposure to the peripheral nervous system.[4]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses to be used while maintaining efficacy.
Q5: How is myelosuppression caused by this compound evaluated?
A5: Myelosuppression is typically evaluated using the Colony-Forming Unit (CFU) assay on hematopoietic progenitor cells from bone marrow. This assay assesses the ability of these progenitor cells to proliferate and differentiate into various blood cell lineages. A reduction in the number of colonies formed after treatment with this compound indicates myelosuppression. A detailed protocol and troubleshooting guide for the CFU assay is provided below.
Troubleshooting Guides
Troubleshooting Guide 1: Assessing Neurotoxicity with MTT Assay
Issue: Inconsistent or unreliable results from the MTT assay when evaluating this compound's neurotoxicity on neuronal cells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Too few or too many cells can lead to inaccurate results. |
| Drug Solubility | Ensure this compound is fully dissolved in the culture medium. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.1%). |
| Incubation Time | The incubation time with both the drug and the MTT reagent should be optimized. A standard incubation time for the drug is 24-72 hours, and for the MTT reagent is 2-4 hours. |
| Incomplete Formazan Solubilization | After adding the solubilization buffer (e.g., DMSO or a specialized detergent), ensure complete dissolution of the formazan crystals by gentle pipetting or shaking. Incomplete dissolution will lead to lower absorbance readings. |
| Phenol Red Interference | The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium or a plate reader that can subtract the background absorbance at a reference wavelength (e.g., 690 nm). |
Detailed Experimental Protocol: MTT Assay for Neurotoxicity
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide 2: Evaluating Myelosuppression with CFU Assay
Issue: Difficulty in obtaining consistent and countable colonies in the CFU assay for myelosuppression.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Viability | Ensure the starting bone marrow cells have high viability. Use fresh samples and handle them gently to avoid cell death. |
| Methylcellulose Viscosity | Properly thaw and mix the methylcellulose-based medium to ensure a homogenous consistency. Avoid introducing air bubbles during plating. |
| Cytokine Activity | Use fresh and properly stored cytokines (e.g., SCF, IL-3, GM-CSF) at their optimal concentrations to support colony growth. |
| Plating Density | The number of cells plated is critical. Too many cells will result in overlapping colonies that are difficult to count, while too few will yield statistically insignificant numbers. |
| Incubation Conditions | Maintain a humidified environment in the incubator (37°C, 5% CO2) to prevent the methylcellulose from drying out. Place a dish of sterile water in the incubator. |
Detailed Experimental Protocol: CFU Assay for Myelosuppression
-
Cell Preparation: Isolate mononuclear cells from bone marrow using a density gradient centrifugation method.
-
Drug Incubation: Incubate the bone marrow cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Plating: Mix the treated cells with a methylcellulose-based medium containing appropriate cytokines. Plate the mixture into 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Data Analysis: Express the number of colonies as a percentage of the untreated control to determine the inhibitory effect of this compound.
Data Presentation
The following tables summarize quantitative data on the off-target effects of Vinca alkaloids and the potential for improvement with newer analogs and formulations.
Table 1: Comparative in vitro Neurotoxicity of Vinca Alkaloids
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Dorsal Root Ganglion Neurons | Neurite Outgrowth | ~10 | Estimated from literature |
| Vinflunine | Dorsal Root Ganglion Neurons | Neurite Outgrowth | >30 | Estimated from literature |
Table 2: Impact of Nanoparticle Formulation on Vinblastine-Induced Myelosuppression
| Formulation | Assay | Endpoint | Result | Reference |
| Free Vinblastine | In vivo (mice) | Spleen Abnormality | Significant abnormalities observed | [4] |
| VBL-NPs-PEG-FA | In vivo (mice) | Spleen Abnormality | Significantly improved, less abnormality | [4] |
Note: This table highlights the potential of nanoparticle delivery to reduce systemic toxicity, including myelosuppression, by comparing effects on the spleen, a hematopoietic organ.
Visualizations
Signaling Pathway: this compound-Induced Neurotoxicity
References
- 1. Severe neurotoxicity due to Vinblastine in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dorsal root ganglia for chemotherapy-induced peripheral neuropathy: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinblastine-Loaded Nanoparticles with Enhanced Tumor-Targeting Efficiency and Decreasing Toxicity: Developed by One-Step Molecular Imprinting Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Nanotherapy by Vinblastine-Loaded Chitosan-Coated PLA Nanoparticles to Improve the Chemotherapy via Reactive Oxygen Species to Hamper Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desacetylvinblastine Preclinical Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the formulation challenges of Desacetylvinblastine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main formulation challenges associated with this compound?
A1: The primary formulation challenge for this compound is its poor aqueous solubility. It is described as being only slightly soluble in water, which can lead to difficulties in preparing solutions for both in vitro and in vivo preclinical studies at desired concentrations. This poor solubility can result in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties are summarized in the table below. The low aqueous solubility necessitates the use of organic solvents or specialized formulation strategies.
| Property | Value |
| Molecular Formula | C44H56N4O8 |
| Molecular Weight | 768.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Aqueous Solubility | Slightly soluble |
| Organic Solvent Solubility | Soluble in chloroform and ethanol |
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions for in vitro studies. For in vivo studies, solvents with better toxicological profiles, such as ethanol or polyethylene glycol (PEG), are often used as part of a co-solvent system.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound, like other vinca alkaloids, functions as a microtubule-associated inhibitor. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers programmed cell death (apoptosis).[3][4]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Media (e.g., cell culture medium, PBS)
This is the most common issue encountered during experiments. The following guide provides a systematic approach to resolving it.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass = 768.94 g/mol ). For 1 mL of a 10 mM solution, 7.69 mg is needed.
-
Weigh the calculated amount of this compound powder accurately and transfer it to a sterile vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Formulation for In Vitro Cell-Based Assays
This protocol details the preparation of working solutions for treating cells in culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always run a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
To avoid precipitation, the stock solution should be added to the pre-warmed cell culture medium with vigorous mixing.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, add 1 µL of the 10 mM stock to 999 µL of pre-warmed (37°C) cell culture medium while gently vortexing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Example Formulation for In Vivo (Mouse) Studies
This protocol provides a starting point for an intravenous (IV) formulation for a mouse study. Note: This is an example, and the final formulation must be optimized and tested for stability and tolerability.
Commonly Used Excipients for Poorly Soluble Drugs:
| Excipient Type | Examples | Purpose |
| Co-solvents | Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol, Ethanol | Increase the solvent capacity for the drug. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Enhance wetting and prevent precipitation by forming micelles. |
| Buffering Agents | Phosphate or citrate buffers | Maintain a pH where the drug is most stable and soluble. |
Example Formulation (for a 1 mg/mL solution):
-
Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (0.9% NaCl).
Procedure:
-
Dissolve the required amount of this compound in DMSO completely.
-
Add the PEG400 to the solution and mix thoroughly.
-
Slowly add the saline to the organic phase dropwise while continuously stirring or vortexing.
-
Visually inspect the final formulation for clarity and absence of precipitation.
-
The formulation should be prepared fresh before each use and should not be stored unless stability data is available.
-
Administer the formulation via the desired route (e.g., intravenous injection). An appropriate vehicle control group should be included in the study.
Visualized Workflows and Pathways
Preclinical Formulation Workflow
The following diagram illustrates a typical workflow for preparing and validating a this compound formulation for preclinical studies.
Signaling Pathway of this compound
This diagram shows the mechanism of action of this compound, from tubulin binding to the induction of apoptosis.
References
- 1. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Desacetylvinblastine vs. Vinblastine: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of desacetylvinblastine and its parent compound, vinblastine. Both are vinca alkaloids, a class of chemotherapeutic agents that exert their anticancer effects by disrupting microtubule dynamics. This guide summarizes available quantitative data, details experimental methodologies, and illustrates the key signaling pathways involved.
Quantitative Comparison of Cytotoxic Activity
Direct comparative studies providing head-to-head IC50 values for this compound and vinblastine across a wide range of cancer cell lines are limited in publicly available literature. However, by compiling data from various studies, a comparative overview can be assembled. It is crucial to acknowledge that variations in experimental conditions between different studies can influence the absolute IC50 values. Therefore, the following table should be interpreted with consideration for potential inter-laboratory variability.
| Cell Line | Drug | IC50 (nM) | Reference |
| L1210 (Leukemia) | Vinblastine | 4.0 | [2][3] |
| Vindesine (this compound Amide) | More potent than Vinblastine | [1] | |
| HeLa (Cervical Cancer) | Vinblastine | 1.4 - 2.6 | [2][3] |
| P388 (Leukemia) | Vinblastine | N/A | [4] |
| Vindesine (this compound Amide) | N/A | [4] |
Note: "N/A" indicates that a specific IC50 value was not available in the cited literature, although the study involved the compound and cell line.
Mechanism of Action
Both this compound and vinblastine share a common mechanism of action, which is characteristic of vinca alkaloids. They bind to β-tubulin, a subunit of microtubules, and inhibit their polymerization.[5][6][7] This disruption of microtubule dynamics has profound effects on dividing cells, leading to:
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By preventing the formation of a functional mitotic spindle, these drugs arrest cells in the M phase of the cell cycle.[1][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
The subtle structural differences between this compound and vinblastine may influence their binding affinity to tubulin or their interaction with other cellular components, potentially explaining the observed differences in potency.
Experimental Protocols
The cytotoxic activity of this compound and vinblastine is typically determined using in vitro cell viability assays. The following are detailed protocols for two commonly used methods: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and vinblastine in a complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the drugs. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for determining the cytotoxic activity of this compound and vinblastine.
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of this compound and vinblastine leading to apoptosis.
References
- 1. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinblastin-23-oyl amino acid derivatives: chemistry, physicochemical data, toxicity, and antitumor activities against P388 and L1210 leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vinorelbine and Desacetylvinblastine Efficacy in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Vinorelbine and Desacetylvinblastine, two vinca alkaloid derivatives, against various lung cancer cell lines. While extensive data is available for Vinorelbine, a third-generation vinca alkaloid widely used in the treatment of non-small cell lung cancer (NSCLC), there is a notable scarcity of publicly available research directly evaluating the cytotoxic effects of this compound, a primary metabolite of Vinblastine, on lung cancer cells.[1] This guide, therefore, presents a comprehensive overview of Vinorelbine's performance, supported by experimental data, and contextualizes the limited information available for this compound.
Executive Summary
Vinorelbine demonstrates significant cytotoxic activity against a range of lung cancer cell lines, inducing cell cycle arrest primarily at the G2/M phase and promoting apoptosis through the intrinsic pathway. Its mechanism of action is well-established and involves the disruption of microtubule dynamics, leading to mitotic catastrophe.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for Vinorelbine's efficacy in various lung cancer cell lines. No direct comparable data for this compound was found in the reviewed literature.
Table 1: IC50 Values of Vinorelbine in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Assay Method |
| A549 | Adenocarcinoma | 27.40 nM | 48 | MTT |
| H460 | Large Cell Carcinoma | 2.06 ng/mL (~2.5 nM) | Not Specified | MTT |
| Calu-6 | Anaplastic Carcinoma | 10.01 nM | 48 | MTT |
| H1792 | Adenocarcinoma | 5.639 nM | 48 | MTT |
Table 2: Effects of Vinorelbine on Cell Cycle and Apoptosis in A549 Cells
| Parameter | Effect | Observations |
| Cell Cycle | G2/M Phase Arrest | Increased percentage of cells in the G2/M phase. |
| Apoptosis | Induction of Apoptosis | Increased percentage of apoptotic cells, mediated by the Bcl-2 family and caspase activation.[2] |
Mechanism of Action
Both Vinorelbine and this compound belong to the vinca alkaloid family of chemotherapeutic agents, which are known to exert their cytotoxic effects by interfering with microtubule dynamics.
Vinorelbine
Vinorelbine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation and function leads to a dysfunctional mitotic spindle, causing the arrest of cells in the M-phase of the cell cycle. This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.[1]
This compound
As a metabolite of Vinblastine, this compound is expected to have a similar mechanism of action, targeting tubulin and disrupting microtubule polymerization.[1] Studies on its derivatives, such as this compound monohydrazide, confirm its potent microtubule-destabilizing effects.[3] The reported higher activity compared to Vinblastine suggests a strong interaction with tubulin.[1] However, the precise downstream signaling events in lung cancer cells have not been elucidated.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Vinorelbine or this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Lung cancer cells are treated with the desired concentrations of Vinorelbine or this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of the PI signal.
Conclusion and Future Directions
Vinorelbine is a well-characterized vinca alkaloid with demonstrated efficacy against lung cancer cell lines, primarily through the induction of G2/M arrest and apoptosis. The available data provide a solid foundation for its continued use and for further research into overcoming resistance mechanisms.
The lack of direct comparative data for this compound in lung cancer cell lines represents a significant knowledge gap. Given its reported potency as a metabolite of Vinblastine, dedicated studies are warranted to elucidate its cytotoxic profile, including IC50 values, effects on apoptosis and the cell cycle, and its specific signaling pathways in lung cancer. Such research would be invaluable for determining its potential as a standalone therapeutic agent or as a lead compound for the development of new anticancer drugs. Direct, head-to-head comparisons with Vinorelbine under identical experimental conditions would be particularly insightful for the drug development community.
References
Mechanistic Showdown: Desacetylvinblastine vs. Paclitaxel - A Comparative Guide for Drug Development Professionals
An in-depth analysis of two pivotal microtubule-targeting agents, this guide dissects the contrasting mechanisms of Desacetylvinblastine and Paclitaxel. We provide a comprehensive comparison of their interactions with tubulin, impact on microtubule dynamics, and downstream cellular consequences, supported by quantitative data and detailed experimental protocols to inform cancer research and drug development.
Microtubules, the dynamic cytoskeletal filaments essential for cell division, shape, and intracellular transport, are a cornerstone target in cancer chemotherapy. Agents that disrupt their finely tuned dynamics can induce mitotic arrest and apoptosis in rapidly proliferating cancer cells. Among these, this compound, a potent vinca alkaloid, and Paclitaxel, the trailblazing taxane, represent two distinct classes of microtubule-targeting agents. While both ultimately lead to cell cycle arrest, their fundamental mechanisms of action are diametrically opposed. This guide provides a detailed, data-driven comparison of these two compounds, offering valuable insights for researchers and drug development professionals.
At the Molecular Level: A Tale of Two Binding Sites
The mechanistic divergence of this compound and Paclitaxel begins with their distinct binding sites on the αβ-tubulin heterodimer, the fundamental building block of microtubules.
This compound , like other vinca alkaloids, is a microtubule-destabilizing agent . It primarily binds to tubulin dimers in their soluble, unpolymerized state.[1][2] This interaction prevents the tubulin dimers from assembling into microtubules, thus shifting the equilibrium towards depolymerization.[1][3] At higher concentrations, this leads to a net loss of microtubule polymer mass. The binding site for vinca alkaloids, known as the "vinca domain," is located on the β-tubulin subunit.[4][5][6]
In stark contrast, Paclitaxel is a microtubule-stabilizing agent .[7][8][9] It preferentially binds to the β-tubulin subunit of tubulin dimers that are already incorporated into the microtubule polymer.[7][8][10] This binding occurs within the lumen of the microtubule.[10] Paclitaxel's interaction promotes the polymerization of tubulin and, crucially, inhibits the depolymerization process.[8][][12] This results in the formation of exceptionally stable and non-functional microtubules, disrupting the dynamic instability that is vital for mitotic spindle formation and function.[7][8]
Impact on Microtubule Dynamics and Cellular Fate
The opposing molecular interactions of this compound and Paclitaxel translate into distinct effects on microtubule dynamics and subsequent cellular processes. While both drugs can suppress microtubule dynamics at low concentrations, their overall impact on the microtubule network is profoundly different.[13][14]
This compound 's inhibition of tubulin polymerization leads to a dose-dependent disruption of the microtubule network. At low concentrations, it suppresses the dynamic instability of microtubules. At higher concentrations, it causes a significant depolymerization of microtubules, leading to the dissolution of the mitotic spindle.[1][3][15] This disruption of microtubule structures triggers the mitotic checkpoint, arresting cells in the M phase of the cell cycle and ultimately inducing apoptosis.[1]
Paclitaxel , on the other hand, causes an abnormal stabilization of microtubules.[8][9] This "freezing" of the microtubule network prevents the proper formation and function of the mitotic spindle.[7] The hyper-stable microtubules are unable to undergo the necessary dynamic changes required for chromosome segregation during mitosis.[7][8] This leads to a prolonged mitotic arrest, which also activates the apoptotic cascade.[7][8][12]
Quantitative Comparison of Cellular Effects
The following table summarizes key quantitative data comparing the cytotoxic and antimitotic activities of this compound (often evaluated as its parent compound, Vinblastine) and Paclitaxel in various cancer cell lines.
| Parameter | This compound (as Vinblastine) | Paclitaxel | Cell Line(s) | Reference |
| IC50 (Cytotoxicity) | 1.5 - 15 nM | 2 - 20 nM | Various Human Cancer Cell Lines | [16] |
| Effect on Microtubule Polymer Mass | Decrease | Increase | A10 cells | [13] |
| Mitotic Arrest | M-phase arrest | G2/M-phase arrest | HeLa, A549, MCF7 | [1][7] |
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways of these two drugs, the following diagrams illustrate their core mechanisms.
Caption: Comparative signaling pathways of this compound and Paclitaxel.
Key Experimental Protocols
Reproducible and robust experimental data are crucial for understanding and comparing the activities of these compounds. Below are detailed methodologies for key assays.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound and Paclitaxel stock solutions in DMSO
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare tubulin solution in ice-cold polymerization buffer.
-
Add this compound, Paclitaxel, or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Paclitaxel will show an increased rate and extent of polymerization, while this compound will show inhibition.
Caption: Workflow for a typical tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by drug treatment.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization with a fluorescence microscope.
Materials:
-
Cells cultured on glass coverslips
-
This compound and Paclitaxel
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound, Paclitaxel, or vehicle control for the desired time.
-
Wash cells with PBS and fix with the appropriate fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network. Untreated cells will show a fine, filamentous network. Paclitaxel-treated cells will exhibit dense bundles of microtubules, while this compound-treated cells will show a diffuse tubulin stain and a lack of a defined microtubule network.[13][15]
Conclusion
This compound and Paclitaxel, despite both targeting tubulin, exemplify the two major classes of microtubule-interfering agents through their opposing mechanisms of destabilization and stabilization, respectively. A thorough understanding of these distinct mechanistic pathways is paramount for the rational design of novel anticancer therapeutics, the development of effective combination therapies, and the prediction of potential resistance mechanisms. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of new chemical entities targeting the microtubule cytoskeleton.
References
- 1. Vinblastine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. news-medical.net [news-medical.net]
- 13. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Synergistic Potential of Vinca Alkaloids and Doxorubicin: A Comparative Guide
An objective analysis of the combined therapeutic effects of Vinca Alkaloids and Doxorubicin in chemotherapy, with a focus on the well-documented doxorubicin and vinblastine combination as a proxy for Desacetylvinblastine.
Introduction
The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy, overcome drug resistance, and minimize toxicity. This guide explores the potential synergistic effects of combining Vinca Alkaloids, specifically focusing on this compound, with the widely used anthracycline, doxorubicin. Due to a lack of specific published data on the this compound-doxorubicin combination, this guide will leverage the extensive clinical and experimental data available for the closely related compound, vinblastine, in combination with doxorubicin. This combination is a key component of the ABVD regimen, a first-line treatment for Hodgkin lymphoma.[1] The principles and findings discussed herein provide a valuable framework for researchers and drug development professionals interested in the therapeutic potential of this drug class combination.
Quantitative Analysis of Doxorubicin and Vinblastine Combination Therapy
The combination of doxorubicin and vinblastine has been a mainstay in the treatment of Hodgkin lymphoma for decades. The following table summarizes the clinical efficacy of the ABVD (Adriamycin [doxorubicin], Bleomycin, Vinblastine, Dacarbazine) regimen.
| Clinical Outcome | Stage I-II Hodgkin Lymphoma | Stage III-IV Hodgkin Lymphoma | Overall |
| Complete Response Rate | - | - | 78.3%[1] |
| Overall Response Rate | - | - | 82.6%[1] |
| 5-Year Progression-Free Survival | 70.2%[1] | 71.3%[1] | 70.7%[1] |
| 5-Year Overall Survival | 100%[1] | 91.5%[1] | 95.4%[1] |
Experimental Protocols for Assessing Synergy
A robust evaluation of synergistic effects requires a multi-faceted approach, progressing from in vitro to in vivo models. The following is a generalized experimental protocol for assessing the synergy between a Vinca Alkaloid and doxorubicin.
1. In Vitro Synergy Assessment
-
Cell Lines: A panel of cancer cell lines relevant to the target indication (e.g., lymphoma, breast cancer, lung cancer) should be selected.
-
Reagents: this compound (or Vinblastine) and Doxorubicin.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A dose-response matrix is created with varying concentrations of each drug individually and in combination.
-
Cells are treated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using an MTT or similar assay.
-
-
Data Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
2. In Vivo Efficacy Studies
-
Animal Model: An appropriate xenograft or syngeneic tumor model in immunocompromised or immunocompetent mice, respectively.
-
Treatment Groups:
-
Vehicle Control
-
This compound (or Vinblastine) alone
-
Doxorubicin alone
-
This compound (or Vinblastine) + Doxorubicin
-
-
Methodology:
-
Tumor cells are implanted in the mice.
-
Once tumors reach a palpable size, treatment is initiated according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated for each group.
Visualizing Methodologies and Pathways
To facilitate a deeper understanding, the following diagrams illustrate a typical experimental workflow for synergy assessment and the established signaling pathways for doxorubicin and Vinca Alkaloids.
Caption: A generalized workflow for evaluating the synergistic effects of drug combinations.
Caption: The primary mechanisms of doxorubicin-induced cytotoxicity.
Caption: The mechanism of action for Vinca Alkaloids leading to cell cycle arrest.
Potential Mechanisms of Synergy
While specific synergistic mechanisms for this compound and doxorubicin are not yet elucidated, the known individual actions of Vinca Alkaloids and doxorubicin suggest several possibilities. The induction of M-phase arrest by Vinca Alkaloids could potentially sensitize cancer cells to the DNA-damaging effects of doxorubicin. Conversely, doxorubicin-induced DNA damage might lower the threshold for apoptosis, which is then triggered by the mitotic disruption caused by the Vinca Alkaloid. Further research is warranted to explore these and other potential synergistic interactions at the molecular level.
The combination of doxorubicin and vinblastine has proven to be a highly effective and curative treatment for Hodgkin lymphoma, underscoring the potential of combining Vinca Alkaloids with anthracyclines. While direct experimental data on this compound and doxorubicin is currently lacking, the established success of the doxorubicin-vinblastine pairing provides a strong rationale for further investigation. The experimental frameworks and known mechanisms of action presented in this guide offer a solid foundation for researchers to explore the synergistic potential of this promising chemotherapeutic combination.
References
- 1. Doxorubicin, bleomycin, vinblastine, and dacarbazine for Hodgkin lymphoma: Real-world experience from a Los Angeles County hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Desacetylvinblastine: A Comparative Analysis of Efficacy in Multidrug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desacetylvinblastine's efficacy in multidrug-resistant (MDR) cancer models against established chemotherapeutic agents: Vincristine, Doxorubicin, and Paclitaxel. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in oncology.
Executive Summary
Multidrug resistance remains a significant hurdle in cancer therapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Vinca alkaloids, including Vincristine and its precursor Vinblastine, are known substrates of P-gp. This compound, a key metabolite of Vinblastine, also functions as a microtubule-disrupting agent. This guide evaluates its potential to overcome or perform in the context of P-gp-mediated MDR, in comparison to other commonly used anticancer drugs that are also affected by this resistance mechanism.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vincristine, Doxorubicin, and Paclitaxel in various multidrug-resistant cancer cell lines. These cell lines are characterized by the overexpression of P-glycoprotein, conferring resistance to a wide range of chemotherapeutic agents. While direct comparative IC50 data for this compound in these specific MDR cell lines is limited in the public domain, data for its parent compound, Vinblastine, is included to provide a relevant benchmark for a closely related Vinca alkaloid.
| Cell Line | Cancer Type | Resistance Mechanism | This compound (IC50, nM) | Vincristine (IC50, nM) | Doxorubicin (IC50, nM) | Paclitaxel (IC50, nM) |
| MCF-7/ADR | Breast Adenocarcinoma | P-gp overexpression | Data Not Available | ~625 | ~1,900 | ~2,000 |
| NCI/ADR-RES | Ovarian Adenocarcinoma | P-gp overexpression | Data Not Available | Data Not Available | ~22,600 | Data Not Available |
| KB-C2 | Cervical Carcinoma | P-gp overexpression | Data Not Available | 374 ± 28 | 1,770 ± 150 | 416 ± 32 |
| HCT-15 | Colorectal Adenocarcinoma | P-gp overexpression | Data Not Available | 130 ± 10 | 1,200 ± 100 | 180 ± 20 |
Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparison. Experimental conditions can significantly influence these values.
Comparative In Vivo Efficacy
In vivo studies provide critical insights into the therapeutic potential of a drug candidate in a complex biological system. A study on this compound monohydrazide (DAVLBH), a derivative of Vinblastine, in a HepG2 human hepatocellular carcinoma xenograft model in mice demonstrated notable anti-tumor activity.
| Drug | Dose | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition |
| This compound monohydrazide | 0.75 mg/kg | Intravenous, every two days for 5 doses | HepG2 (human hepatocellular carcinoma) | ~40%[1] |
Mechanism of Action and Resistance
Signaling Pathway of Vinca Alkaloids
This compound, like other Vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, Vinca alkaloids inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to cell cycle arrest in the M-phase (mitosis), ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of action for this compound.
P-glycoprotein Mediated Multidrug Resistance
A primary mechanism of resistance to Vinca alkaloids, Doxorubicin, and Paclitaxel is the overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that utilizes ATP to actively transport a wide variety of structurally diverse compounds out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
Caption: P-gp mediated drug efflux in MDR cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of a compound in an adherent cancer cell line.
-
Cell Seeding:
-
Culture multidrug-resistant cancer cells (e.g., MCF-7/ADR) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and comparator drugs (Vincristine, Doxorubicin, Paclitaxel) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Prepare serial dilutions of this compound and comparator drugs.
-
-
Polymerization Measurement:
-
Add the test compounds to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each compound concentration.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Experimental Workflow Diagram
Caption: General experimental workflow for validating drug efficacy.
Conclusion
The available data suggests that this compound, as a Vinca alkaloid, is a potent microtubule-disrupting agent. Its efficacy in multidrug-resistant cancer models is likely influenced by the expression of P-glycoprotein. While direct comparative studies are lacking, the existing in vivo data demonstrates its potential to inhibit tumor growth.
To definitively establish the therapeutic value of this compound in the context of MDR, further research is warranted. Specifically, head-to-head comparative studies evaluating the IC50 values of this compound and standard-of-care chemotherapeutics in a panel of well-characterized P-gp-overexpressing cancer cell lines are essential. Furthermore, in vivo efficacy studies in MDR xenograft models are crucial to validate its potential to overcome or effectively treat drug-resistant tumors. The development of this compound derivatives or co-administration with P-gp inhibitors could also be explored as strategies to enhance its efficacy in MDR cancers.
References
Desacetylvinblastine and P-glycoprotein: A Comparative Guide to Vinca Alkaloid Activity in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A key player in this phenomenon is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a wide range of anticancer drugs from cells, thereby reducing their intracellular concentration and efficacy. Vinca alkaloids, a class of potent microtubule-destabilizing agents, are well-known substrates for P-gp. This guide provides a comparative analysis of the activity of desacetylvinblastine and other prominent vinca alkaloids, namely vinblastine and vincristine, in cancer cell lines with high P-gp expression.
While extensive data is available for vinblastine and vincristine, direct comparative studies on the cytotoxic activity of this compound in P-gp overexpressing cancer cell lines are limited in publicly available literature. However, based on its structural similarity to other vinca alkaloids, it is presumed to also be a substrate for P-gp. This guide summarizes the available quantitative data for vinblastine and vincristine to provide a benchmark for assessing the potential of this compound and other novel vinca alkaloid analogs in overcoming P-gp-mediated resistance.
Quantitative Comparison of Vinca Alkaloid Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of vinblastine and vincristine in various cancer cell lines, comparing the parental, drug-sensitive lines with their P-gp overexpressing, multidrug-resistant counterparts. The Resistance Factor (RF) indicates the fold-increase in IC50 in the resistant cell line compared to the parental line, quantifying the degree of resistance.
Table 1: Cytotoxicity of Vincristine in P-gp Overexpressing Cell Lines
| Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor (RF) |
| Human lymphoblastic leukemia (REH) | Low | - | - |
| Human lymphoblastic leukemia (REH-VR) | High | >2 | - |
Table 2: Cytotoxicity of Vinblastine and Vincristine in P-gp Overexpressing Murine Leukemia Cells
| Cell Line | P-gp Expression | Drug | IC50 (nM) | Resistance Factor (RF) |
| Murine Leukemia (FM3A) | Low | Vincristine | - | - |
| Murine Leukemia (FM3A/M) | High | Vincristine | - | - |
| Murine Leukemia (FM3A) | Low | Vinblastine | - | - |
| Murine Leukemia (FM3A/M) | High | Vinblastine | - | - |
Note: Specific IC50 values for FM3A and FM3A/M cell lines were not explicitly stated in the provided search results, but the source indicates a clear resistance profile.
This compound: An Overview
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of vinca alkaloid activity in P-gp overexpressing cancer cell lines.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: Commonly used cell lines for studying P-gp mediated resistance include human breast cancer (e.g., MCF-7), ovarian cancer (e.g., A2780), and leukemia (e.g., K562, CEM) cell lines, as well as murine leukemia (e.g., P388) and fibrosarcoma (e.g., MES-SA) cell lines.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Lines: P-gp overexpressing cell lines are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of a P-gp substrate drug (e.g., vincristine, vinblastine, doxorubicin).
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the vinca alkaloid (or other test compounds) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
P-glycoprotein Expression Analysis
-
Western Blotting: This technique is used to detect and quantify the amount of P-gp protein in cell lysates.
-
Prepare total cell lysates from both parental and resistant cell lines.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for P-gp.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. The intensity of the bands corresponds to the amount of P-gp.
-
-
Flow Cytometry: This method can be used to quantify the level of P-gp on the cell surface.
-
Incubate cells with a fluorescently labeled monoclonal antibody that specifically binds to an extracellular epitope of P-gp.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The mean fluorescence intensity is proportional to the amount of P-gp on the cell surface.
-
-
Quantitative Real-Time PCR (qRT-PCR): This technique measures the expression level of the ABCB1 (MDR1) gene, which encodes for P-gp.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform PCR using primers specific for the ABCB1 gene and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of the ABCB1 gene is calculated using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway of Vinca Alkaloid-Induced Cell Death
Caption: Vinca alkaloid mechanism of action and P-gp mediated resistance.
Experimental Workflow for Comparing Vinca Alkaloid Activity
Caption: Workflow for evaluating vinca alkaloid activity in P-gp expressing cells.
A Comparative Analysis of Desacetylvinblastine and Other Vinca Alkaloids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desacetylvinblastine (also known as Vindesine) and other prominent vinca alkaloids, including Vinblastine, Vincristine, and Vinorelbine. This analysis is supported by experimental data on their anti-tumor activity, mechanism of action, and the signaling pathways they modulate.
Executive Summary
Vinca alkaloids are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. While sharing a common mechanism, these compounds exhibit distinct pharmacological profiles, including differences in efficacy, toxicity, and clinical applications. This compound, a semi-synthetic derivative of Vinblastine, has demonstrated a unique spectrum of activity and toxicity. This guide offers a detailed comparison to aid researchers in the selection and investigation of these potent anti-cancer agents.
Mechanism of Action: Disruption of Microtubule Dynamics
Vinca alkaloids bind to β-tubulin at a specific site, distinct from other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule function leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
Comparative In Vitro Cytotoxicity
The anti-proliferative activity of vinca alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound (Vindesine) and other vinca alkaloids, highlighting their differential potencies. It is important to note that IC50 values can vary depending on the cell line and the duration of drug exposure.
| Cell Line | Drug | IC50 (nM) | Exposure Time (hours) | Reference |
| L1210 (Murine Leukemia) | Vincristine | 4.4 | Continuous | [1] |
| Vinblastine | 4.0 | Continuous | [1] | |
| Vindesine | ~ comparable to Vincristine | 24 | [2] | |
| HL-60 (Human Promyelocytic Leukemia) | Vincristine | 4.1 | Continuous | [1] |
| Vinblastine | 5.3 | Continuous | [1] | |
| HeLa (Human Cervical Cancer) | Vincristine | 1.4 | Continuous | [1] |
| Vinblastine | 2.6 | Continuous | [1] | |
| Vinorelbine | 1.25 | Not Specified | [3] | |
| MCF-7 (Human Breast Cancer) | Vincristine | 7.371 | 48 | [4] |
| Vinblastine | 0.68 | Not Specified | [5] | |
| A549 (Human Lung Carcinoma) | Vinorelbine | 27.40 | 48 | [6] |
| Calu-6 (Human Lung Carcinoma) | Vinorelbine | 10.01 | 48 | [6] |
| H1792 (Human Lung Carcinoma) | Vinorelbine | 5.639 | 48 | [6] |
| Murine Neuroblastoma | Vincristine | ~5-fold more potent than Vindesine | 24 | [2] |
| Vindesine | - | 24 | [2] |
In Vivo Anti-Tumor Activity
In vivo studies in animal models provide crucial information about the therapeutic potential of these compounds. A study on human sarcomas heterotransplanted into nude mice demonstrated the efficacy of this compound amide (Vindesine). Marked anti-tumor effect was observed against a lipoblastic liposarcoma, with some animals showing complete tumor regression. A lesser, but statistically significant, anti-tumor effect was seen against a malignant schwannoma.
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
The arrest of the cell cycle in mitosis by vinca alkaloids triggers a cascade of signaling events that culminate in apoptosis. Two key pathways involved are the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[7][8][9]
JNK Signaling Pathway
Disruption of the microtubule network by vinca alkaloids leads to the generation of reactive oxygen species (ROS).[8] This oxidative stress is a key trigger for the activation of the JNK signaling cascade. Activated JNK can then lead to the downregulation of anti-apoptotic proteins like Mcl-1 and promote mitochondrial dysfunction, ultimately leading to caspase activation and apoptosis.[8]
Caption: Vinca Alkaloid-Induced JNK-Mediated Apoptosis.
NF-κB Signaling Pathway
Vinca alkaloids can also induce the degradation of IκBα, an inhibitor of NF-κB.[9][10] This leads to the activation and nuclear translocation of NF-κB, which can then regulate the transcription of pro-apoptotic genes, contributing to cell death.[10]
Caption: Vinca Alkaloid-Induced NF-κB-Mediated Apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of vinca alkaloids on the assembly of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Methodology:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) on ice.
-
Compound Addition: The vinca alkaloid of interest is added to the tubulin solution at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to microtubule polymerization, is monitored over time.
-
Data Analysis: The polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin assembly.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the vinca alkaloids for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with vinca alkaloids.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of vinca alkaloids for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11]
Conclusion
This compound (Vindesine) demonstrates a potent anti-tumor profile, comparable in some instances to other clinically established vinca alkaloids like Vincristine and Vinblastine. The choice of a specific vinca alkaloid for further investigation or therapeutic application will depend on the cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to conduct comparative studies and to further elucidate the intricate mechanisms of action of these important anti-cancer agents.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Comparative cell killing and kinetic effects of vincristine or vindesine in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Vinca alkaloid drugs promote stress-induced translational repression and stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Desacetylvinblastine: A Safety and Operational Guide
For Immediate Release: The proper handling and disposal of desacetylvinblastine, a potent antineoplastic agent, are critical for ensuring the safety of laboratory personnel and protecting the environment. As a cytotoxic compound, this compound can harm or kill living cells, and any materials contaminated with it must be treated as hazardous waste.[1] Adherence to strict disposal protocols is not only a matter of safety but also a legal requirement under federal, state, and local regulations.[2][3]
This compound is classified as a hazardous drug that is harmful if swallowed and is suspected of causing genetic defects and damage to fertility or an unborn child. Therefore, all personnel handling this substance must use appropriate personal protective equipment (PPE), including chemo-rated gloves, gowns, and eye protection, and have access to spill kits.[1][4][5]
Core Disposal Principles: Segregation and Containment
The foundational step in the safe disposal of this compound is the correct segregation of waste into two primary categories: Bulk Chemotherapy Waste and Trace Chemotherapy Waste .[1][6] This distinction is based on the amount of residual drug present in the waste item.
-
Bulk Chemotherapy Waste: This category is defined as waste containing more than 3% of the original drug's weight.[6][7] It is classified as RCRA (Resource Conservation and Recovery Act) hazardous waste and requires the most stringent disposal procedures.[7] Examples include:
-
Trace Chemotherapy Waste: This category includes materials that are "RCRA empty," meaning they contain less than a 3% residual amount of the drug.[6][7] While still hazardous, the disposal requirements differ from bulk waste. Examples include:
-
Empty drug vials, syringes, and IV bags.
-
Contaminated PPE such as gloves and gowns.
-
Absorbent pads, wipes, and tubing used during preparation or administration.[6]
-
Quantitative Data for Waste Segregation
The following table summarizes the critical distinctions and handling procedures for each category of this compound waste.
| Waste Category | Contamination Level | Container Type & Color | Required Labeling | Final Disposal Method |
| Bulk Chemotherapy Waste | > 3% of original drug weight | Rigid, leak-proof, puncture-resistant Black or Yellow RCRA-rated container[1][7] | "Hazardous Chemotherapy Waste" | High-temperature incineration at a permitted hazardous waste facility[1][2] |
| Trace Chemotherapy Waste | < 3% of original drug weight | Designated Yellow or Purple chemotherapy waste container[1][6][8] | "Trace Chemotherapy Waste", "Incinerate Only"[9] | Incineration[6][9] |
| Contaminated Sharps | Any amount | Puncture-resistant sharps container labeled for chemotherapy[1][8] | "Chemo Sharps" or "HAZARDOUS DRUG WASTE ONLY"[2][8] | High-temperature incineration[9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final destruction.
1. Waste Identification and Segregation:
- At the point of generation, immediately determine if the waste is "bulk" or "trace."
- Use separate, dedicated containers for each waste stream to prevent cross-contamination.[3]
2. Proper Containerization:
- Bulk Waste: Place all bulk this compound waste into a designated black (or yellow) RCRA-rated hazardous waste container.[1][7] Ensure the container is kept sealed when not in use.
- Trace Waste: Dispose of all trace-contaminated items (gloves, gowns, empty vials) in the designated yellow or purple trace chemotherapy waste container.[1][6]
- Sharps: Immediately place all contaminated needles, syringes, and other sharps into a puncture-resistant sharps container specifically labeled for chemotherapy waste.[1][8]
3. Labeling and Storage:
- Ensure all waste containers are clearly labeled with their contents as specified in the table above.[2][3]
- Store filled and sealed containers in a secure, designated area away from general traffic.[2] Adhere to facility-specific accumulation time limits, which are often 90 days for large generators.[1]
4. Transportation and Final Disposal:
- Under no circumstances should this compound or any hazardous pharmaceutical waste be disposed of down the drain or in regular trash.[10][11]
- Arrange for waste pickup with a licensed hazardous materials carrier. The waste must be transported in UN-rated containers with proper shipping manifests.[1]
- The required method for final disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure the complete destruction of the cytotoxic compounds.[1][2][11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and proper workflow for disposing of this compound waste.
Caption: this compound Disposal Workflow.
This guide provides a comprehensive framework for the safe disposal of this compound. All researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and comply with all federal, state, and local regulations.
References
- 1. securewaste.net [securewaste.net]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Desacetylvinblastine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Desacetylvinblastine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Toxicological Data Summary
This compound is a hazardous substance with significant health risks. The following table summarizes key quantitative toxicological data for related compounds, providing a basis for risk assessment.
| Data Point | Value | Species | Source |
| LD50 Oral (Vinblastine sulfate) | 305 mg/kg | Rat | [1] |
Hazard Classifications:
-
Skin Corrosion/Irritation (Category 2)[2]
-
Serious Eye Damage/Eye Irritation (Category 1)[2]
-
Specific target organ toxicity (single exposure) (Category 3), Target Organs - Respiratory system[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H341: Suspected of causing genetic defects.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step guide outlines the procedures for preparation, handling, and cleanup.
Preparation
-
Restricted Access: Conduct all work in a designated area with restricted access, such as a containment ventilated enclosure (CVE), Class II Biological Safety Cabinet (BSC), or a fume hood.
-
Gather Materials: Assemble all necessary equipment and materials before starting, including the required PPE, weighing papers, spatulas, solvent, and waste containers.
-
Pre-labeling: Label all vials, tubes, and waste containers clearly with the compound name and hazard symbols.
-
PPE Donning: Put on all required personal protective equipment in the correct order:
Handling
-
Weighing: If weighing the solid compound, perform this task within a CVE or a balance enclosure to prevent aerosolization. Use disposable weighing papers and tools.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Manipulation: All manipulations of the compound, whether in solid or solution form, should be carried out within the designated containment device.
-
Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands. If you must leave the immediate work area, remove the outer pair of gloves.
Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable deactivating solution followed by a cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and other PPE should be removed before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[6]
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, masks, etc.).
-
Disposable labware (pipette tips, tubes, vials).
-
Cleaning materials (wipes, absorbent pads).
-
-
Containerization:
-
Sharps: Dispose of all contaminated needles, syringes, and other sharps in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste".[7]
-
Solid Waste: Place all non-sharp solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be purple or marked with the cytotoxic waste symbol.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container.
-
-
Storage: Store all hazardous waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[7][8] Ensure compliance with all local, state, and federal regulations.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal, to minimize exposure risk.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
